Cbz-D-phenylalanine methyl ester
Description
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Structure
3D Structure
Properties
CAS No. |
37440-07-6 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
methyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m1/s1 |
InChI Key |
BBACSHIJBOGXKL-MRXNPFEDSA-N |
SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
sequence |
F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Cbz-D-Phenylalanine Methyl Ester (CAS 37440-07-6)
Executive Summary
Cbz-D-phenylalanine methyl ester (N-Benzyloxycarbonyl-D-phenylalanine methyl ester) is a high-value chiral intermediate used primarily in the synthesis of protease-resistant peptidomimetics and retro-inverso peptides. By combining the orthogonal protection of the amine (Cbz/Z group) with a methyl ester C-terminus, this molecule serves as a "fully protected" building block that allows for precise, regioselective manipulation in complex synthesis campaigns.
This guide provides a comprehensive technical analysis of CAS 37440-07-6, focusing on its synthetic utility, stability profiles, and application in modern drug discovery.
Chemical Architecture & Properties[1]
The structural integrity of Cbz-D-phenylalanine methyl ester relies on the stability of the carbamate linkage (Cbz) under basic/neutral conditions and the lability of the methyl ester to mild hydrolysis. The D-configuration of the phenylalanine side chain is the critical feature, imparting resistance to endogenous L-specific proteases.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 37440-07-6 |
| IUPAC Name | Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate |
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75–78 °C (Typical for pure enantiomer) |
| Chirality | D-isomer (R-configuration) |
| Optical Rotation | |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water |
*Note: Optical rotation is the inverse of the L-isomer (CAS 35909-92-3), which exhibits
Synthetic Routes & Process Chemistry
The synthesis of CAS 37440-07-6 is typically approached via two primary pathways. The choice of pathway depends on the availability of starting materials and the specific requirements for isotopic purity.
Pathway A: N-Protection of D-Phe-OMe (Recommended)
This is the standard industrial route. It utilizes D-phenylalanine methyl ester hydrochloride as the starting material.[1][2][3] The reaction is a Schotten-Baumann type acylation using Benzyl chloroformate (Cbz-Cl).[4]
-
Advantage: High enantiomeric retention; D-Phe-OMe is readily available.
-
Critical Control Point: pH control during acylation is vital.[4] If pH > 10, risk of base-catalyzed racemization increases.
Pathway B: Esterification of Cbz-D-Phe
Starting from N-Cbz-D-phenylalanine, the carboxyl group is methylated using methyl iodide (
-
Advantage: Avoids handling free amino esters which can be unstable.
-
Disadvantage: Direct esterification of N-protected amino acids can sometimes lead to oxazolone formation, which induces racemization.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of synthesis and the critical decision nodes for process chemists.
Figure 1: Parallel synthetic pathways for Cbz-D-Phe-OMe. Route A is generally preferred for minimizing racemization risks.
Application in Drug Discovery
Protease Resistance & Peptidomimetics
The primary utility of Cbz-D-Phe-OMe lies in its configuration. Mammalian proteases (e.g., chymotrypsin, pepsin) are stereoselective for L-amino acids. Incorporating the D-isomer into a peptide sequence creates a "steric block," preventing the enzyme's catalytic triad from engaging the scissile bond.
-
Mechanism: The side chain of D-Phe orients into a spatial region that clashes with the S1 hydrophobic pocket of L-specific proteases.
-
Therapeutic Relevance: Essential for designing Retro-Inverso peptides , which mimic the bioactivity of natural L-peptides but possess vastly superior serum half-lives [1].
Kinetic Resolution Substrate
Cbz-D-Phe-OMe is frequently used as a substrate in enzymatic kinetic resolution studies. When a racemic mixture (DL) is treated with an esterase (e.g., Subtilisin), the enzyme selectively hydrolyzes the L-ester to the acid, leaving the D-ester (CAS 37440-07-6) intact. This allows for the isolation of optically pure D-amino acid derivatives [2].[5][1][6]
Visualization: Proteolytic Stability Mechanism
Figure 2: Mechanistic basis for the stability of D-Phe derivatives. The D-configuration induces a steric clash that prevents enzymatic hydrolysis.
Experimental Protocol: Synthesis via Route A
Objective: Synthesis of Cbz-D-Phe-OMe from D-Phenylalanine methyl ester HCl. Scale: 10 mmol basis.
Materials
-
D-Phenylalanine methyl ester HCl (2.16 g, 10 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.5 mL, 10.5 mmol)
-
Sodium Bicarbonate (
) (2.5 g, ~30 mmol) -
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)
Methodology
-
Preparation: Dissolve D-Phe-OMe HCl in 20 mL of water. Add 20 mL of DCM.
-
Basification: Add
slowly with vigorous stirring at 0°C. Ensure the aqueous phase pH is ~8-9. Note: Using a weak base like bicarbonate prevents the hydrolysis of the methyl ester while neutralizing the HCl. -
Acylation: Add Cbz-Cl dropwise over 15 minutes while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup:
-
Separate the organic (DCM) layer.
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.
-
Wash with saturated
(2 x 10 mL) to remove excess Cbz-Cl byproducts (benzyl alcohol/CO2). -
Wash with Brine, dry over anhydrous
, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil often crystallizes upon standing or triturating with cold hexane.
Self-Validating Checkpoint
-
TLC: The product should have a higher Rf than the starting material (amine) and be UV active.
-
Yield: Expected yield is >85% (approx. 2.6 g).
Quality Control & Analytics
To ensure the integrity of the material for drug development, the following specifications must be met:
Enantiomeric Purity (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Acceptance Criteria: ee > 99.0%. The L-isomer impurity must be < 0.5%.
Proton NMR ( -NMR, 400 MHz, )
-
Diagnostic Peaks:
- 7.35 (m, 10H, Aromatic protons from Phe and Cbz).
-
5.10 (s, 2H,
of Cbz). -
4.70 (m, 1H,
-proton). -
3.72 (s, 3H,
ester). -
3.10 (d, 2H,
-protons of Phe).
Specific Rotation
-
Measurement:
in Methanol (c=1.0). -
Target: Positive rotation (+15.0° to +16.0°). A negative value indicates the wrong enantiomer (L-form) or severe contamination.
References
-
Review of Retro-Inverso Peptides: Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research, 26(5), 266-273. Link
-
Enzymatic Resolution: Nakanishi, K., & Matsuno, R. (1986).[7] Kinetics of enzymatic synthesis of peptides in aqueous/organic biphasic systems. European Journal of Biochemistry, 161(3), 533-540.[7] Link
- General Synthesis (Schotten-Baumann): Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
-
Physical Properties (L-Isomer Comparison): Sigma-Aldrich Product Specification for N-Cbz-L-phenylalanine methyl ester. Link
Sources
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- 2. D-Phenylalanine methyl ester hydrochloride, 98%:Biochemical Reagents:Amino | Fisher Scientific [fishersci.ca]
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- 6. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Z-D-Phe-OMe chemical structure and molecular weight
This technical guide details the chemical identity, physicochemical properties, and synthesis of Z-D-Phe-OMe (N-Benzyloxycarbonyl-D-phenylalanine methyl ester).[1]
Chemical Structure, Synthesis, and Molecular Characterization[1][2]
Executive Summary
Z-D-Phe-OMe is a protected amino acid derivative widely utilized as a chiral building block in peptide synthesis and medicinal chemistry.[1] It features a D-phenylalanine core protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group and at the C-terminus by a methyl ester (OMe) .[1][2] This orthogonal protection strategy renders the molecule lipophilic and unreactive to standard coupling conditions until specifically deprotected, making it a critical intermediate for synthesizing protease-resistant peptides and peptidomimetics.[3]
Chemical Identity & Structural Analysis[1][2][3][4]
| Parameter | Details |
| IUPAC Name | Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate |
| Common Name | Z-D-Phe-OMe; Cbz-D-Phe-OMe |
| CAS Number | 35909-92-3 (Refers to L-isomer; D-isomer is the enantiomer) |
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Chirality | D-Configuration (R-enantiomer) |
| SMILES | COC(=O)NC(=O)OCC2=CC=CC=2 |
Structural Breakdown
The molecule consists of three distinct functional domains:
-
Protecting Group (Z/Cbz): A carbamate moiety that stabilizes the amine and prevents racemization during activation.[3] It is removable via catalytic hydrogenation (
) or strong acids (HBr/AcOH).[1] -
Chiral Core (D-Phe): The D-enantiomer of phenylalanine.[1] D-amino acids are often incorporated into therapeutic peptides to induce specific secondary structures (e.g.,
-turns) and increase resistance to enzymatic degradation by endogenous proteases.[1] -
C-Terminal Ester (OMe): A methyl ester that protects the carboxylic acid.[3] It is removable via saponification (LiOH/MeOH) to yield the free acid or ammonolysis to yield the amide.[3]
Physicochemical Properties[2][3][5][6][7][8][9][10]
-
Physical State: White to off-white crystalline powder.[1][3]
-
Melting Point: 90–94 °C (Typical range for Z-protected phenylalanine esters; enantiomers share identical MPs).[1]
-
Solubility:
-
Optical Rotation: Specific rotation
will be positive (+) in MeOH, opposite to the L-isomer (which is typically negative, e.g., ).[1][3]
Synthesis & Preparation Protocols
Two primary pathways exist for synthesizing Z-D-Phe-OMe.[1][4] Method A is preferred for scale-up due to the stability of the starting material.
Method A: Carbamoylation of D-Phe-OMe (Schotten-Baumann Conditions)
This method involves reacting D-phenylalanine methyl ester hydrochloride with benzyl chloroformate (Z-Cl).[1]
Reagents:
-
Benzyl Chloroformate (Z-Cl) (1.1 eq)[1]
-
Sodium Bicarbonate (
) or Triethylamine ( ) (2.5 eq)[1][3] -
Solvent: DCM/Water biphasic system or anhydrous THF.
Protocol:
-
Dissolution: Dissolve H-D-Phe-OMe·HCl in DCM (
). Cool to . -
Base Addition: Add
dropwise to neutralize the HCl salt and generate the free amine.[3] -
Acylation: Add Z-Cl dropwise over 30 minutes, maintaining temperature
. -
Reaction: Stir at
for 1 hour, then warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[3] -
Work-up: Wash organic layer with
HCl (remove unreacted amine), sat. (remove excess Z-Cl/acid), and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes.
Caption: Synthesis of Z-D-Phe-OMe via nucleophilic acyl substitution of the free amine onto benzyl chloroformate.
Analytical Characterization (Expected Data)
To validate the identity of Z-D-Phe-OMe, compare experimental data against these standard spectral signatures.
H NMR (400 MHz,
)
- 7.35 (m, 10H): Overlapping aromatic protons from the Z-group benzyl ring and the Phenylalanine side chain.
-
5.30 (d, 1H,
): Carbamate NH proton (exchangeable with ). -
5.10 (s, 2H): Benzylic protons of the Z-group (
).[1] -
4.65 (m, 1H):
-proton of the amino acid ( ).[1] -
3.72 (s, 3H): Methyl ester protons (
). -
3.10 (dd, 2H):
-protons of the phenylalanine side chain ( ).[1]
Mass Spectrometry (ESI-MS)
- : Calculated: 314.14; Observed: ~314.1.
- : Calculated: 336.12; Observed: ~336.1.[3]
Stability & Handling
-
Storage: Store at
in a tightly sealed container. -
Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong acids or bases which may cause hydrolysis of the ester or removal of the Z-group.
-
Safety: Irritant.[3] Wear standard PPE (gloves, goggles) to avoid contact with skin and eyes.
References
-
ChemicalBook. (2025).[3][6] D-Phenylalanine methyl ester hydrochloride Properties and CAS. Retrieved from [1][3]
-
Sigma-Aldrich. (2025).[3] Z-D-Phe-OH Product Specification and CAS 2448-45-5.[1] Retrieved from [1]
-
PubChem. (2025).[3][5] Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate (Related Structure). Retrieved from [1][3]
-
BenchChem. (2025).[3] Application Notes for Solution-Phase Peptide Synthesis using Z-protected Amino Acids. Retrieved from [1][3]
Sources
- 1. Z-L-Asp-L-Phe-OMe | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate | C21H24N2O5 | CID 258650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.globalchemmall.com [m.globalchemmall.com]
- 5. DL-Phenylalanine, methyl ester | C10H13NO2 | CID 75737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Phenylalanine, methylester | CAS#:21685-51-8 | Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to N-benzyloxycarbonyl-D-phenylalanine Methyl Ester and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature and Significance of a Key Chiral Building Block
In the landscape of peptide chemistry and pharmaceutical development, precision in molecular architecture is paramount. N-benzyloxycarbonyl-D-phenylalanine methyl ester, a derivative of the non-proteinogenic D-phenylalanine, stands as a critical chiral building block. Its strategic application allows for the introduction of specific stereochemistry and lipophilic characteristics into larger molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth exploration of this compound, from its fundamental identifiers to its synthesis and application, offering a technical resource for researchers engaged in the synthesis of complex peptides and novel therapeutic agents. The D-configuration of the phenylalanine residue is of particular interest in designing molecules that are resistant to enzymatic degradation, a common challenge in the development of peptide-based drugs.
Compound Identification and Synonyms
Precise communication in scientific research begins with unambiguous identification of chemical entities. N-benzyloxycarbonyl-D-phenylalanine methyl ester is known by several names and identifiers across chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and accurate procurement.
A variety of synonyms and identifiers are used to refer to N-benzyloxycarbonyl-D-phenylalanine methyl ester, reflecting its structure and common laboratory shorthand. These include:
-
Common Abbreviations: Cbz-D-Phe-OMe, Z-D-Phe-OMe
-
Semi-Systematic Names:
-
Methyl ((benzyloxy)carbonyl)-D-phenylalaninate
-
N-Benzyloxycarbonyl-D-phenylalanine methyl ester
-
N-Carbobenzoxy-D-phenylalanine methyl ester
-
-
IUPAC Name: (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate[1]
-
CAS Number: 37440-07-6[1]
The "Cbz" or "Z" designation refers to the carboxybenzyl protecting group, a cornerstone in peptide synthesis for its stability and selective removal.
Physicochemical Properties
The physical and chemical properties of N-benzyloxycarbonyl-D-phenylalanine methyl ester dictate its handling, reactivity, and purification. The table below summarizes key computed and, where available, experimental data for this and closely related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₄ | PubChem |
| Molecular Weight | 313.35 g/mol | PubChem |
| Appearance | White to off-white powder or crystalline solid (predicted) | General Chemical Knowledge |
| Melting Point | Not readily available. A related compound, N-Cbz-D-phenylalanine, has a melting point of ~192°C.[2] | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water. | General Chemical Knowledge |
| Optical Rotation | A related compound, N-Benzyl-D-phenylalanine methyl ester hydrochloride, has a specific rotation of [a]D20 = -41.5 to -44.5º (c=1 in MeOH).[3] | N/A |
Synthesis of N-benzyloxycarbonyl-D-phenylalanine Methyl Ester: A Step-by-Step Protocol
The synthesis of N-benzyloxycarbonyl-D-phenylalanine methyl ester is a multi-step process that involves the protection of the amino group of D-phenylalanine followed by the esterification of the carboxylic acid. This protocol provides a representative solution-phase synthesis.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for N-benzyloxycarbonyl-D-phenylalanine methyl ester.
Experimental Protocol
This protocol is a composite of standard procedures in peptide chemistry and should be performed by qualified personnel in a suitable laboratory setting.
Step 1: Esterification of D-Phenylalanine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-phenylalanine in methanol.
-
Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. The addition is exothermic and generates HCl gas, which catalyzes the esterification.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure to obtain the crude D-phenylalanine methyl ester hydrochloride as a white solid. This product can often be used in the next step without further purification.
Step 2: N-protection with Benzyl Chloroformate (Cbz-Cl)
-
Dissolution: Dissolve the D-phenylalanine methyl ester hydrochloride in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous solution of a weak base (e.g., sodium bicarbonate). The base neutralizes the hydrochloride and the amino group.
-
Protection: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring. The reaction is typically complete within a few hours at room temperature.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1N HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove excess Cbz-Cl, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyloxycarbonyl-D-phenylalanine methyl ester.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the final product in high purity.
Applications in Research and Drug Development
N-benzyloxycarbonyl-D-phenylalanine methyl ester is a valuable intermediate in several areas of research and development:
-
Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides containing D-phenylalanine.[3] The incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation, prolonging their in-vivo half-life.
-
Pharmaceutical Development: This compound is a precursor in the synthesis of various pharmaceuticals.[3] Its lipophilic nature can improve the ability of drug candidates to cross cellular membranes, including the blood-brain barrier, making it a useful component in the design of drugs targeting the central nervous system.[4]
-
Chiral Auxiliary: In organic synthesis, it can be used as a chiral auxiliary, enabling the production of enantiomerically pure compounds, which is crucial for the development of effective and safe medications.[3]
Analytical Characterization
The purity and identity of N-benzyloxycarbonyl-D-phenylalanine methyl ester are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The spectra will show characteristic peaks for the aromatic protons of the phenyl and benzyl groups, the ester methyl group, and the protons of the amino acid backbone.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the chemical purity of the compound.[3][8]
-
Chiral HPLC: To determine the enantiomeric purity, chiral HPLC methods are employed. These methods use a chiral stationary phase to separate the D- and L-enantiomers.[10][11][12][13]
Diagram of the Analytical Workflow
Caption: A typical analytical workflow for the characterization of N-benzyloxycarbonyl-D-phenylalanine methyl ester.
Conclusion
N-benzyloxycarbonyl-D-phenylalanine methyl ester is a versatile and indispensable tool in the arsenal of synthetic chemists, particularly those in the fields of peptide science and medicinal chemistry. Its unique combination of a D-amino acid core, a stable protecting group, and a reactive ester functionality allows for the construction of complex and biologically relevant molecules. A thorough understanding of its nomenclature, properties, synthesis, and analysis, as outlined in this guide, is essential for its effective and reliable application in advancing scientific discovery and the development of next-generation therapeutics.
References
-
PrepChem. (n.d.). Synthesis of (B) N-Benzyloxycarbonyl-D-alanyl-α-L-aspartyl-L-phenylalanine methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester. Retrieved from [Link]
-
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(BENZYLOXYCARBONYL)-D-PHENYLALANINE. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]
-
Stelakatos, G. C., Paganou, A., & Zervas, L. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191-1199. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of phenylalanine methyl ester. Retrieved from [Link]
-
NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from [Link]
-
ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]
-
NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenylalanine-N-carboxylic acid dimethyl ester (CAS 70288-75-4). Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]
-
ResearchGate. (2015, March 18). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Retrieved from [Link]
-
PubChem. (n.d.). Cbz-Asp(OMe)-Phe-OMe. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved from [Link]
-
Genesis Scientific Journals. (2024, November 15). Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Retrieved from [Link]
- Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
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An In-depth Technical Guide to the Physical Properties of Cbz-D-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-D-phenylalanine methyl ester, a derivative of the D-enantiomer of the amino acid phenylalanine, is a crucial building block in the synthesis of peptides and peptidomimetics. The strategic incorporation of D-amino acids into peptide chains is a key strategy in medicinal chemistry to enhance metabolic stability against enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based therapeutics. The carboxybenzyl (Cbz) protecting group on the amine and the methyl ester on the carboxyl group allow for controlled and sequential peptide bond formation. A thorough understanding of the physical properties of this chiral building block is paramount for its effective use in the laboratory and in scale-up processes for drug development. This guide provides a comprehensive overview of the key physical characteristics of Cbz-D-phenylalanine methyl ester, alongside detailed, field-proven methodologies for their determination.
Core Physical Properties
A summary of the anticipated physical properties of Cbz-D-phenylalanine methyl ester is presented below. It is important to note that while extensive data is available for the corresponding L-enantiomer and the deprotected D-phenylalanine methyl ester hydrochloride, specific experimental data for Cbz-D-phenylalanine methyl ester is not as widely reported in readily accessible literature. The values presented are based on data for analogous compounds and general principles of organic chemistry.
| Physical Property | Anticipated Value/Observation | Significance in Research and Development |
| Appearance | White to off-white crystalline solid | Provides a first-pass quality assessment. Any deviation may indicate impurities. |
| Melting Point | Expected to be a sharp, defined range. For comparison, N-Cbz-L-phenylalanine has a melting point of 84-88 °C. The hydrochloride salt of the deprotected D-amino acid ester (D-Phe-OMe·HCl) melts at a significantly higher temperature of 158-162 °C. | A narrow melting point range is a key indicator of purity. Broad ranges suggest the presence of impurities or residual solvents. |
| Solubility | Expected to be soluble in a range of common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in non-polar solvents like hexanes is likely to be limited. | Crucial for selecting appropriate solvent systems for reactions, purification (crystallization and chromatography), and formulation. |
| Optical Rotation | As a D-enantiomer, it will exhibit a positive specific rotation. The magnitude will depend on the solvent, concentration, and temperature. For comparison, N-Cbz-L-phenylalanine has a specific rotation of +4.5° to +5.5° (c=5, in acetic acid). | Confirms the stereochemical identity and enantiomeric purity of the compound, which is critical for its intended biological activity. |
Experimental Protocols for Physical Property Determination
The following sections detail standardized, reliable protocols for the experimental determination of the key physical properties of Cbz-D-phenylalanine methyl ester. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Determination of Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity.
Causality Behind Experimental Choices: A pure crystalline solid will have a sharp, well-defined melting point range (typically 0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. The use of a slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the Cbz-D-phenylalanine methyl ester sample is completely dry and finely powdered to ensure uniform heat transfer.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Initial Heating: If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C/minute) to get a rough estimate.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/minute.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Caption: Decision tree for classifying solubility.
Measurement of Specific Optical Rotation
The specific optical rotation is a defining characteristic of a chiral molecule and is a critical parameter for confirming the enantiomeric purity of Cbz-D-phenylalanine methyl ester.
Causality Behind Experimental Choices: Chiral molecules rotate the plane of plane-polarized light. The magnitude and direction of this rotation are intrinsic properties of the molecule. The specific rotation is a standardized value that accounts for the experimental variables of concentration and path length, allowing for comparison between different measurements and laboratories. The choice of solvent is crucial as it can influence the measured rotation.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of Cbz-D-phenylalanine methyl ester and dissolve it in a known volume of a specified solvent (e.g., methanol or chloroform) in a volumetric flask to create a solution of known concentration (c, in g/mL).
-
Polarimeter Calibration: Calibrate the polarimeter using a blank (the pure solvent).
-
Sample Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring there are no air bubbles.
-
Angle of Rotation Measurement: Measure the observed angle of rotation (α).
-
Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) The temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm) should also be recorded.
Diagram of Specific Optical Rotation Measurement Workflow:
Caption: Workflow for determining specific optical rotation.
Conclusion
The physical properties of Cbz-D-phenylalanine methyl ester are critical parameters that inform its use in the synthesis of modified peptides for research and drug development. While specific, consolidated data for this compound is not as prevalent as for its L-enantiomer, the established methodologies presented in this guide provide a robust framework for its characterization. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is fundamental to the integrity of any scientific investigation. As a key chiral building block, a thorough understanding and experimental verification of its physical properties are essential for any researcher or scientist working in the field of peptide chemistry.
References
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]
-
Cas 13033-84-6,D-Phenylalanine methyl ester hydrochloride. LookChem. Available at: [Link]
-
Chemical Properties of l-Phenylalanine, N-caproyl-, methyl ester. Cheméo. Available at: [Link]
-
Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. ResearchGate. Available at: [Link]
-
Determination of optical purity of amino acids amino acid derivatives and peptides. CAT GmbH. Available at: [Link]
-
Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. Available at: [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. Available at: [Link]
-
Safety Data Sheet. Chemoventory. Available at: [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Royal Society of Chemistry. Available at: [Link]
-
<781> OPTICAL ROTATION. Rudolph Research Analytical. Available at: [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]
-
A general method to predict optical rotations of chiral molecules from their structures. National Center for Biotechnology Information. Available at: [Link]
solubility of Z-D-Phe-OMe in organic solvents
This guide details the solubility profile, physicochemical behavior, and solvent selection strategies for Z-D-Phe-OMe (N-Benzyloxycarbonyl-D-phenylalanine methyl ester).[1][2][3]
Executive Summary
Z-D-Phe-OMe is a hydrophobic amino acid derivative widely used as a chiral building block in peptide synthesis and as a substrate in the enzymatic production of aspartame analogues.[1][2] Its solubility profile is governed by the lipophilic benzyl carbamate (Z) protecting group and the phenylalanine benzyl side chain.
Key Technical Insight: As the enantiomer of Z-L-Phe-OMe, Z-D-Phe-OMe exhibits identical solubility and thermodynamic properties in achiral solvents. Consequently, data established for the L-isomer is valid for the D-isomer in standard organic solvents (e.g., Ethyl Acetate, Methanol, DMSO) but not in chiral environments (e.g., chiral ionic liquids or enzymatic active sites).[1][2]
Physicochemical Profile
| Property | Specification | Technical Note |
| Chemical Name | N-Benzyloxycarbonyl-D-phenylalanine methyl ester | |
| Molecular Formula | C₁₈H₁₉NO₄ | |
| Molecular Weight | 313.35 g/mol | |
| Physical State | White crystalline solid or viscous oil | MP is highly sensitive to purity; typically 65–70 °C (solid) or supercooled oil.[1][2][3] |
| Lipophilicity | High (Hydrophobic) | The Z-group and Phe side chain dominate, reducing water solubility.[2][3] |
| Chirality | D-Enantiomer | Optical rotation is equal in magnitude but opposite in sign to the L-form.[1][2][3] |
Solubility Landscape
The following data categorizes solvent compatibility based on thermodynamic interaction. The compound follows a "Like Dissolves Like" mechanism, favoring polar aprotic and moderately polar protic solvents.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO | Very High (>200 mg/mL) | Ideal for stock solutions; hygroscopic nature of DMSO may affect hydrolytic stability.[1][2][3] |
| DMF | Very High | Standard solvent for peptide coupling reactions.[2][3] | |
| Esters | Ethyl Acetate | High | Preferred for biphasic enzymatic synthesis (e.g., Thermolysin catalysis) and extraction.[3] |
| Alcohols | Methanol | High | Used for hydrogenation (deprotection) and recrystallization.[3] |
| Ethanol | Moderate-High | Greener alternative to methanol; solubility decreases significantly with water addition.[1][2][3] | |
| Chlorinated | DCM / Chloroform | High | Excellent for chemical synthesis; rapid evaporation makes it poor for crystallization.[2][3] |
| Ethers | THF | High | Good solubilizer but prone to peroxide formation; use fresh.[2][3] |
| Alkanes | Hexane / Heptane | Insoluble | Anti-solvent of choice for precipitation/crystallization.[3] |
| Aqueous | Water | Very Low (<1 mg/mL) | Insoluble.[3] Requires co-solvents (e.g., 50% MeOH) or surfactants for aqueous compatibility.[2][3] |
Thermodynamic Modeling & Prediction
For precise process engineering (e.g., crystallization design), solubility (
-
A, B, C: Empirical parameters derived from experimental data.
-
Mechanism: The dissolution is typically endothermic (
) and entropy-driven ( ), meaning solubility increases with temperature.[3]
Experimental Validation Protocol:
To generate the coefficients
-
Prepare saturated solutions at 5 equidistant temperatures (e.g., 283K, 293K, 303K, 313K, 323K).
-
Filter supernatant and quantify concentration via HPLC (UV 254 nm).
-
Plot
vs .[2][3] Linearity indicates Van't Hoff behavior; curvature requires the full Apelblat model.[3]
Practical Applications & Solvent Selection
A. Enzymatic Synthesis (Thermolysin Catalysis)
In the synthesis of Z-D-Phe-OMe derivatives (or using it as a nucleophile), a biphasic system is often superior.[2][3]
-
System: Ethyl Acetate (Organic Phase) / Water (Aqueous Buffer).[3]
-
Rationale: Z-D-Phe-OMe dissolves in the organic phase, diffusing to the interface to react with the enzyme.[2] This protects the enzyme from denaturation while maintaining high substrate concentration.[3]
B. Purification via Recrystallization[2][3]
-
Protocol: Dissolve Z-D-Phe-OMe in minimal warm Ethyl Acetate (
). Slowly add Hexane (anti-solvent) until turbidity persists.[3] Cool to .[3]
C. Chemical Peptide Coupling
-
System: DMF or DCM.
-
Rationale: High solubility ensures rapid kinetics.[2][3] DMF is preferred for longer peptides to prevent aggregation.[2][3]
Visualizations
Figure 1: Solvent Selection Decision Tree
A logical workflow for selecting the optimal solvent based on the intended experimental outcome.
Caption: Decision tree for selecting solvents based on process requirements (Synthesis vs. Purification).
Figure 2: Solubility Determination Workflow
Standardized protocol for generating quantitative solubility data.[2][3]
Caption: Step-by-step gravimetric/HPLC workflow for determining thermodynamic solubility.
References
-
NIST Thermodynamics Research Center. (2019). Solubility of Amino Acid Derivatives in Organic Solvents.[3] Journal of Chemical & Engineering Data.[3] Link[3]
-
BenchChem. (2025).[2][3] Solubility and Stability of Phenylalanylphenylalanine methyl ester.[3]Link[3]
-
Sigma-Aldrich. (2025).[2][3] Product Specification: Boc-L-Phe-OMe and Z-L-Phe-OMe.[1][2][3]Link[3]
-
Isowa, Y., et al. (1979).[2][3] The Thermolysin-Catalyzed Synthesis of Z-Asp-Phe-OMe in Organic Solvents.[1][2][3][5][6][7] Tetrahedron Letters.[2][3] Link
-
Needham, T. E. (1970).[2][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations.[3] Link[3]
Sources
- 1. Z-L-Asp-L-Phe-OMe | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]
An In-Depth Technical Guide to the Melting Point of Crystalline Cbz-D-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of a Seemingly Simple Parameter
Section 1: Theoretical Framework for Melting Point Analysis
The transition of a crystalline solid to a liquid at a distinct temperature is a first-order phase transition governed by thermodynamics. At the melting point, the solid and liquid phases are in equilibrium, and the change in Gibbs free energy for the process is zero. The temperature at which this occurs is influenced by the strength of the intermolecular forces within the crystal lattice, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.
Several factors can significantly impact the observed melting point of a crystalline solid:
-
Purity: Impurities disrupt the regular packing of the crystal lattice, which typically leads to a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. A sharp and narrow melting range is often indicative of a highly pure compound.
-
Polymorphism: The ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice is known as polymorphism. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities. The potential for polymorphism in complex organic molecules like Cbz-D-phenylalanine methyl ester underscores the importance of controlled crystallization and thorough solid-state characterization.
-
Experimental Parameters: The observed melting point can be influenced by the experimental setup, particularly the heating rate. A rapid heating rate may not allow for thermal equilibrium to be established between the sample and the heating block, leading to an artificially elevated and broad melting range.
Section 2: Reported Melting Points of Related Compounds
While a definitive melting point for Cbz-D-phenylalanine methyl ester is not consistently reported, examining the melting points of structurally similar compounds can provide a useful reference range.
| Compound Name | Structure | Reported Melting Point (°C) |
| N-Carbobenzyloxy-D-phenylalanine | Cbz-D-Phe-OH | 85-89 |
| N-Carbobenzyloxy-L-phenylalanine | Cbz-L-Phe-OH | 84-88 |
| Boc-L-phenylalanine methyl ester | Boc-L-Phe-OMe | 35-42 |
| Boc-D-phenylalanine methyl ester | Boc-D-Phe-OMe | 36-40 |
| D-Phenylalanine methyl ester hydrochloride | H-D-Phe-OMe·HCl | 159-163 |
| N-(2-Nitrobenzenesulfonamide)L-phenylalanine methyl ester | Nosyl-L-Phe-OMe | 89-90[1] |
| benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester | Cbz-L-Ala-L-Cys-OMe | 115-117[2] |
Note: Some sources describe N-Cbz-L-phenylalanine methyl ester as a colorless oil[1], suggesting a melting point below room temperature, while others describe it as a crystalline powder[3], highlighting potential variability in reported physical states.
Section 3: Experimental Determination of Melting Point
Given the absence of a definitive literature value, a robust experimental protocol is paramount. The following outlines a comprehensive approach to determining the melting point of a newly synthesized or purified batch of Cbz-D-phenylalanine methyl ester.
Sample Preparation: The Foundation of Accuracy
Proper sample preparation is critical for obtaining an accurate and reproducible melting point.
-
Ensure Purity: The sample should be purified to the highest possible degree, typically through recrystallization. The choice of solvent for recrystallization is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Thorough Drying: The purified crystals must be thoroughly dried under vacuum to remove any residual solvent, as this can depress the melting point.
-
Fine Grinding: The dried crystals should be ground into a fine, uniform powder to ensure even packing and heat transfer within the capillary tube.
Apparatus and Calibration: A Self-Validating System
A calibrated melting point apparatus is essential for trustworthy results.
-
Apparatus: A digital melting point apparatus with a variable heating rate and a means of observing the sample is recommended.
-
Calibration: The accuracy of the apparatus's thermometer should be verified periodically using certified melting point standards with a range of melting points. A calibration curve can be generated to correct for any systematic errors.
Step-by-Step Protocol for Melting Point Determination
-
Capillary Tube Packing: A small amount of the finely powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The packing should be dense and uniform, which can be achieved by tapping the sealed end of the capillary tube on a hard surface.
-
Initial Rapid Heating: If the approximate melting point is unknown, a preliminary determination should be performed with a rapid heating rate (e.g., 10-20 °C/minute) to establish a rough estimate.
-
Accurate Determination: A fresh sample is used for the accurate determination. The apparatus is heated rapidly to a temperature approximately 15-20 °C below the estimated melting point.
-
Slow Heating Rate: The heating rate is then reduced to 1-2 °C/minute to ensure thermal equilibrium as the melting point is approached.
-
Observation and Recording: The sample is observed carefully through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is the difference between these two temperatures.
-
Repeatability: The determination should be repeated at least twice with fresh samples to ensure the results are reproducible.
Sources
Technical Guide: Cbz-Protected D-Amino Acid Derivatives
Executive Summary
In the landscape of modern peptidomimetics and drug discovery, Cbz-protected D-amino acids represent a critical intersection of structural stability and synthetic versatility. While L-amino acids are the building blocks of life, D-amino acids are the architects of longevity in therapeutic peptides, offering resistance to endogenous proteases.[1] The Carbobenzyloxy (Cbz or Z) group serves as the robust, orthogonal protector of choice for solution-phase synthesis, distinct from the Fmoc/Boc paradigms dominating solid-phase methodologies.
This guide provides a rigorous technical analysis of synthesizing, handling, and utilizing Cbz-protected D-amino acid derivatives. It moves beyond standard textbook definitions to address the practical challenges of racemization control, orthogonal deprotection, and industrial scalability.
The Chemistry of Cbz-Protection in the D-Series
Why the D-Enantiomer?
The incorporation of D-amino acids into peptide sequences ("D-scanning") is a primary strategy to mitigate rapid proteolytic degradation. Endogenous proteases recognize the specific stereochemistry of L-peptide bonds. Inverting the chiral center at the
The Cbz Advantage
The Cbz group is a carbamate protecting group.[2] Its utility in D-amino acid chemistry stems from three factors:
-
Suppression of Racemization: Unlike amide protecting groups (e.g., Acetyl, Benzoyl), the urethane linkage of Cbz destabilizes the formation of the oxazolone intermediate, the primary culprit in racemization during activation.
-
Orthogonality: Cbz is stable to the acidic conditions used to remove Boc (TFA) and the basic conditions used to remove Fmoc (Piperidine). It is cleaved uniquely by catalytic hydrogenolysis (
) or strong acids (HBr/AcOH). -
Crystallinity: Cbz-protected derivatives often form stable, crystalline solids, simplifying purification without chromatography—a crucial cost factor when working with expensive D-isomers.
Synthesis & Purification Strategies
The Schotten-Baumann Protocol (Standardized)
The most reliable method for introducing the Cbz group to a D-amino acid is the Schotten-Baumann reaction. This biphasic system allows for the simultaneous neutralization of the acid generated during the reaction while maintaining the amine in its nucleophilic state.
Critical Control Point: pH maintenance is vital.
-
pH < 8.5: Protonation of the amine prevents reaction.
-
pH > 10.0: Hydrolysis of the Cbz-Cl reagent and potential racemization of the sensitive D-center.
Protocol: Synthesis of N-Cbz-D-Phenylalanine
Note: This protocol is scalable from mmol to mol scales.
Reagents:
-
D-Phenylalanine (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.2 eq)
-
Sodium Carbonate (
) or Sodium Bicarbonate ( ) -
Solvent: Water/Dioxane or Water/THF (1:1 v/v)
Step-by-Step Methodology:
-
Solubilization: Dissolve D-Phenylalanine in
(2.5 eq) and water. Cool to 0°C in an ice bath. -
Addition: Add Cbz-Cl dropwise over 30-60 minutes. Vigorous stirring is essential to maximize interfacial surface area in this biphasic system.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor pH; if it drops below 9, adjust with dilute base.
-
Work-up (The "Wash" Step): Extract the alkaline solution with diethyl ether (
) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Do not acidify yet. -
Precipitation: Cool the aqueous layer and slowly acidify to pH 2.0 using
HCl. The Cbz-D-AA will precipitate as a white solid or oil. -
Isolation: Extract with Ethyl Acetate (EtOAc), dry over
, and concentrate. Recrystallize from EtOAc/Hexane.
Visualization: The Protection Workflow
Figure 1: Critical path for Schotten-Baumann protection of D-amino acids. Note the ether wash step prior to acidification to ensure high purity.
The Racemization Challenge
When working with D-amino acids, maintaining chiral purity is paramount. If a D-amino acid racemizes to the L-form, the resulting biological data will be compromised.
Mechanism of Racemization
Racemization typically occurs during the activation step of peptide coupling, not the protection step. It proceeds via the formation of an oxazolone (azlactone) intermediate.
-
The activated carboxyl group reacts with the carbonyl oxygen of the amide backbone.
-
This forms a 5-membered oxazolone ring.
-
The
-proton becomes acidic and can be abstracted by base, leading to a planar enolate. -
Reprotonation occurs non-stereoselectively, yielding a racemic mixture (DL).
Why Cbz helps: The carbamate oxygen in Cbz is less nucleophilic than an amide oxygen, making the initial attack to form the oxazolone much slower.
Prevention Strategies
To ensure <0.1% racemization during coupling of Cbz-D-AA derivatives:
| Variable | Recommendation | Causality |
| Coupling Reagent | DIC/Oxyma or HATU | Carbodiimides (DIC) with suppressors (Oxyma/HOBt) minimize oxazolone formation. |
| Base | DIPEA or Collidine | Use the weakest base possible.[3] Collidine (sym-collidine) is sterically hindered and less likely to abstract the |
| Pre-activation | Minimize time | Add the amine nucleophile immediately after activation. Prolonged activation time increases oxazolone risk. |
| Solvent | DMF or DCM | Avoid polar aprotic solvents like DMSO if possible, as they can enhance base strength. |
Orthogonality & Deprotection[4]
The defining feature of Cbz is its cleavage profile. It allows for the selective deprotection of Boc or Fmoc groups elsewhere in the molecule while the Cbz remains intact.
Catalytic Hydrogenolysis (Mild)
This is the "gold standard" method. It is neutral and leaves acid-sensitive groups (like t-Butyl esters) untouched.
-
Reagents:
gas (1 atm) or Ammonium Formate, Pd/C (5-10% w/w). -
Mechanism: Palladium coordinates to the alkene of the phenyl ring and the hydrogen. Hydride transfer cleaves the benzylic C-O bond, releasing Toluene and a Carbamic Acid, which spontaneously decarboxylates to the free amine and
.[6]
Acidolysis (Harsh)
Used when the molecule contains sulfur (which poisons Pd catalysts) or when hydrogenolysis is not feasible.
-
Reagents: 33% HBr in Acetic Acid.
-
Warning: This will also cleave Boc groups and benzyl esters.
Visualization: Deprotection Pathways
Figure 2: Decision matrix for Cbz removal. Method A is standard; Method B is reserved for peptides containing Cysteine or Methionine.
Applications in Research & Drug Development[1][5][6][8]
Retro-Inverso Peptidomimetics
Researchers construct "retro-inverso" peptides by reversing the sequence and switching all L-amino acids to D-amino acids.[7]
-
Concept: The side chain topology remains similar to the parent L-peptide (maintaining receptor binding), but the backbone is inverted.
-
Role of Cbz: Cbz-D-amino acids are the primary building blocks for solution-phase synthesis of these mimetics.
"Speed Bumps" in Peptide Therapeutics
Selectively replacing a cleavage-prone L-residue with a Cbz-protected D-residue during synthesis can halt exopeptidase activity.
-
Example: In Enkephalin analogs, replacing Gly2 with D-Ala2 significantly increases analgesic duration.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[8]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504.
-
BenchChem Technical Support. (2025). "The Benzyloxycarbonyl (Cbz or Z) Protecting Group: Mechanism and Protocols."
-
Bachem. (2024).[13] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Werder, M., et al. (1999). "Catabolism of peptidomimetics: D-amino acids." Helvetica Chimica Acta.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Note: High-Purity Synthesis of Cbz-D-Phe-OMe via Schotten-Baumann Conditions
Topic: Synthesis of N-Benzyloxycarbonyl-D-Phenylalanine Methyl Ester (Cbz-D-Phe-OMe) Audience: Researchers, Scientists, and Drug Development Professionals Format: Application Note & Protocol
Abstract & Introduction
The incorporation of D-amino acids into peptidomimetics is a critical strategy in drug discovery to enhance metabolic stability against proteolytic enzymes. N-Benzyloxycarbonyl-D-phenylalanine methyl ester (Cbz-D-Phe-OMe) serves as a pivotal intermediate for generating protease-resistant pharmacophores.
While various acylation methods exist, this guide details the Schotten-Baumann protocol .[1] Unlike anhydrous methods requiring expensive organic bases, this biphasic approach utilizes inorganic bases to neutralize the hydrochloride salt of the starting material (D-Phe-OMe
Reaction Mechanism & Rationale
The synthesis proceeds via a nucleophilic acyl substitution.[1] The reaction is biphasic (Organic/Aqueous), relying on the interfacial transfer of the free amine.
-
Deprotonation: The mild inorganic base (
) neutralizes the ammonium salt of D-Phe-OMe, liberating the nucleophilic free amine. -
Nucleophilic Attack: The amine attacks the carbonyl carbon of Benzyl Chloroformate (Cbz-Cl).
-
Elimination: The tetrahedral intermediate collapses, expelling a chloride ion.
-
Scavenging: The base neutralizes the released HCl, driving the equilibrium forward and preventing the protonation of the remaining amine.[2]
Critical Process Parameters (CPPs)
-
Temperature: Must be maintained at 0–5 °C during addition to prevent hydrolysis of the sensitive Cbz-Cl reagent.[3]
-
pH Control: The pH should be maintained between 8–9. Higher pH (>11) risks hydrolyzing the methyl ester to the carboxylic acid (Cbz-D-Phe-OH).
Experimental Workflow Visualization
The following diagram outlines the critical path for the synthesis and purification logic.
Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of Cbz-D-Phe-OMe.
Materials & Stoichiometry
Safety Warning: Benzyl chloroformate (Cbz-Cl) is a lachrymator and corrosive. All operations must be performed in a functioning fume hood.
| Component | Role | Equivalents (eq) | Notes |
| D-Phe-OMe | Substrate | 1.0 | Starting material.[4][5][6] |
| Benzyl Chloroformate (Cbz-Cl) | Reagent | 1.1 - 1.2 | Slight excess accounts for hydrolysis by water. |
| Sodium Bicarbonate ( | Base | 2.5 - 3.0 | 1 eq neutralizes SM salt; 1 eq scavenges rxn HCl; excess maintains pH. |
| Ethyl Acetate (EtOAc) | Organic Solvent | ~10 mL/g SM | Dissolves product; immiscible with water. |
| Water ( | Aqueous Solvent | ~10 mL/g SM | Dissolves base and inorganic salts. |
Detailed Protocol
Step 1: Preparation of the Biphasic System
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Phe-OMe
HCl (1.0 eq) in water ( volumes relative to mass). -
Add Ethyl Acetate (
volumes). -
Add Sodium Bicarbonate (
eq) in portions.-
Note: Gas evolution (
) will occur. Ensure the vessel is open to the atmosphere or vented.
-
-
Cool the biphasic mixture to 0 °C using an ice-water bath. Vigorously stir to create an emulsion.
Step 2: Acylation Reaction
-
Dilute Cbz-Cl (1.1 eq) with a small amount of EtOAc (optional, for easier handling).
-
Add the Cbz-Cl solution dropwise over 15–20 minutes.
-
Rationale: Slow addition prevents localized heating and minimizes the competitive hydrolysis of Cbz-Cl by water.
-
-
Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 3–4 hours .
-
Monitoring: Check reaction progress via TLC (Silica gel; Eluent: 30% EtOAc in Hexanes). The starting material (amine) will stay at the baseline or stain with Ninhydrin; the product will be UV-active and have a higher Rf (~0.5–0.6).
-
Step 3: Workup and Isolation[3][6]
-
Transfer the mixture to a separatory funnel.
-
Separate the layers.[7] Keep the Organic Layer (Top).
-
Acid Wash: Wash the organic layer with 1M HCl (
vol).-
Purpose: Protonates and removes any unreacted D-Phe-OMe amine into the aqueous phase.
-
-
Base Wash: Wash the organic layer with Saturated
or 10% ( vol).-
Purpose: Removes Benzyl Alcohol (trace) and any Benzoic acid derivatives or hydrolyzed Cbz-OH.
-
-
Brine Wash: Wash with Saturated NaCl solution (
vol) to remove residual water. -
Drying: Dry the organic layer over Anhydrous
or for 15 minutes. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at 40 °C.
Step 4: Product Finishing
-
Result: The product usually isolates as a viscous colorless oil that may solidify upon standing or cooling.
-
Recrystallization (If Solid): If a solid is required and the crude is impure, recrystallize from EtOAc/Hexanes (dissolve in varying hot EtOAc, add Hexanes until turbid, cool).
Characterization & Specifications
The identity and purity should be validated using the following metrics.
| Technique | Expected Observation |
| Appearance | White solid or viscous colorless oil. |
| TLC | Single spot, Rf ~0.5 (3:7 EtOAc:Hexane), UV active. |
| 1H NMR (CDCl3) | |
| HPLC Purity | >98% (214 nm / 254 nm). |
| Optical Rotation | Must be measured to confirm D-configuration. Compare |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Cbz-Cl before reaction. | Ensure Cbz-Cl is high quality (not degraded) and add dropwise at 0 °C. |
| Product is Acidic (Cbz-D-Phe-OH) | Hydrolysis of methyl ester. | pH was too high (>11) or reaction time too long. Use |
| Starting Material Remains | Insufficient Base. | The HCl salt consumes 1 eq of base immediately. Ensure >2.0 eq base is used total. |
| Racemization | Harsh basic conditions. | Avoid strong organic bases or heat. The Schotten-Baumann method is generally racemization-free if kept cool. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Cbz protection stability and conditions).
-
Sigma-Aldrich. (n.d.). D-Phenylalanine methyl ester hydrochloride Product Specification. Retrieved from Sigma-Aldrich.[8]
-
Organic Syntheses. (1985). General procedures for Schotten-Baumann Acylation. Org. Synth. Coll. Vol. 7, p.393.
-
PubChem. (n.d.). Compound Summary: Cbz-Phe-OMe. National Library of Medicine.
Sources
Application Note: Mastering Peptide Coupling with Cbz-D-Phenylalanine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Art and Science of Peptide Coupling
The synthesis of peptides is a foundational technique in biochemistry and drug development, enabling access to novel therapeutics, research tools, and biomaterials. The creation of the amide bond between two amino acids—the peptide bond—is the central event in this process.[1] This seemingly straightforward condensation reaction is complicated by the need for precise control over reactivity and stereochemistry.[2] To achieve this, a strategy of temporary protecting groups and activating reagents is employed.
This guide provides an in-depth exploration of peptide coupling with a focus on a common and valuable building block: N-Carbobenzyloxy-D-phenylalanine methyl ester (Cbz-D-Phe-OMe) . The carbobenzyloxy (Cbz) group, a classic urethane-type protecting group for the N-terminus, is instrumental in suppressing racemization, a critical side reaction that can compromise the chiral integrity of the final peptide.[2][3]
We will dissect the entire workflow, from the necessary pre-coupling preparation of the starting material to the selection of optimal coupling reagents and the final characterization of the product. The protocols and insights provided herein are designed to be self-validating, explaining the causality behind each experimental choice to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
From Protected Ester to Active Acid: The Saponification Prerequisite
The starting material, Cbz-D-Phe-OMe, has both its N-terminus (with Cbz) and C-terminus (with a methyl ester, -OMe) protected. To be used as the carboxylic acid component in a peptide coupling, the C-terminal methyl ester must first be cleaved to reveal the free carboxyl group (-COOH). This process, known as saponification (base-catalyzed hydrolysis), is the essential first step.
Protocol 2.1: Saponification of Cbz-D-Phe-OMe
This protocol details the conversion of Cbz-D-Phe-OMe to Cbz-D-Phe-OH.
Materials:
-
Cbz-D-Phe-OMe
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve Cbz-D-Phe-OMe (1.0 eq) in a suitable solvent like methanol or THF (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1 M NaOH or LiOH solution (approx. 1.1-1.5 eq) dropwise while stirring. Using LiOH is often preferred as it can reduce the extent of racemization in sensitive substrates.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product, Cbz-D-Phe-OH, will have a lower Rf value (it will be more polar) than the starting ester.
-
Quenching & Acidification: Once the reaction is complete, remove the organic solvent under reduced pressure (rotary evaporation). Re-dissolve the residue in water and cool the aqueous solution to 0 °C. Acidify the solution to a pH of ~2-3 by slowly adding 1 M HCl. A white precipitate of Cbz-D-Phe-OH should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes). The organic layers contain the desired product.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield Cbz-D-Phe-OH as a white solid.
Expert Insight: The acidification step is critical. Ensure the pH is distinctly acidic to fully protonate the carboxylate, making it soluble in the organic extraction solvent. Incomplete acidification is a common cause of low yield.
The Core Reaction: Activating and Coupling Cbz-D-Phe-OH
The formation of a peptide bond requires the activation of the carboxyl group of Cbz-D-Phe-OH to make it a better electrophile for attack by the nucleophilic amine of the incoming amino acid.[1] This is achieved using a coupling reagent.
General Mechanism of Carboxyl Activation and Coupling
The process involves two key stages: activation of the carboxylic acid to form a highly reactive intermediate, followed by nucleophilic attack from the amine component to form the tetrahedral intermediate, which then collapses to form the stable amide bond.[1]
Caption: General mechanism of peptide bond formation.
Selecting the Optimal Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and purity while minimizing side reactions.[4] The two most common and reliable classes are carbodiimides and uronium/aminium salts.
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate.[5] | Cost-effective, widely used. EDC byproducts are water-soluble, simplifying work-up.[2] | Slower reaction rates. Higher risk of racemization without additives. DCC byproduct (DCU) is insoluble and can be difficult to remove. |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Forms an active ester (e.g., HOAt or HOBt ester) via a guanidinium leaving group.[6][7] | Very fast reaction rates, high efficiency, low racemization.[1] Excellent for sterically hindered amino acids. | Higher cost. Byproducts must be removed during work-up. |
| Additives | HOBt, HOAt, Oxyma Pure | Traps the activated intermediate to form a more stable, less racemization-prone active ester.[3][6] | Suppresses racemization significantly. Can increase coupling efficiency. | HOBt and HOAt have safety concerns regarding their explosive potential in pure, dry form.[1] |
Experimental Protocols for Peptide Coupling
Here we present two robust protocols for coupling Cbz-D-Phe-OH with a generic amine component, such as Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).
Protocol 4.1: Classic Coupling using EDC and HOBt
This method is a cost-effective and reliable standard for many coupling reactions.
Materials:
-
Cbz-D-Phe-OH (from Protocol 2.1)
-
H-Gly-OMe·HCl (or other amino acid ester hydrochloride)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Cbz-D-Phe-OH (1.0 eq), H-Gly-OMe·HCl (1.05 eq), and HOBt (1.1 eq).
-
Dissolution: Add anhydrous DCM or DMF (approx. 10 mL per mmol of Cbz-D-Phe-OH) and stir to dissolve.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.1 eq) dropwise. One equivalent neutralizes the HCl salt of the amine component, and the second acts as the base for the coupling reaction.
-
Activation: Add EDC·HCl (1.1 eq) in one portion. The mixture may become thicker.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure dipeptide, Cbz-D-Phe-Gly-OMe.
Protocol 4.2: High-Efficiency Coupling using HATU
This method is preferred for difficult or sterically hindered couplings where speed and minimal side reactions are paramount.[1]
Materials:
-
Cbz-D-Phe-OH (from Protocol 2.1)
-
H-Gly-OMe·HCl (or other amino acid ester hydrochloride)
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Anhydrous DMF
Step-by-Step Procedure:
-
Pre-activation (Optional but Recommended): In a flask under an inert atmosphere, dissolve Cbz-D-Phe-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes. This allows for the formation of the active HOAt ester.[8]
-
Amine Addition: In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in a small amount of DMF and add DIPEA (1.1 eq) to form the free amine.
-
Coupling: Add the free amine solution to the pre-activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. HATU-mediated couplings are typically much faster than those with EDC.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Table 4.1: Comparison of Key Reaction Parameters
| Parameter | Protocol 4.1 (EDC/HOBt) | Protocol 4.2 (HATU) | Rationale |
| Carboxylic Acid | 1.0 eq | 1.0 eq | Limiting reagent. |
| Amine Component | 1.05 - 1.1 eq | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the more valuable acid component. |
| Coupling Reagent | 1.1 - 1.2 eq | 1.05 - 1.1 eq | Excess drives the reaction to completion. |
| Additive | HOBt (1.1 eq) | (Internal to HATU) | Suppresses racemization. |
| Base | DIPEA (2.1 - 2.2 eq) | DIPEA (3.0 - 3.2 eq total) | Neutralizes HCl salt and facilitates the coupling reaction. HATU requires a non-nucleophilic base. |
| Solvent | DCM or DMF | DMF | Polar aprotic solvents are generally preferred for solubility.[7] |
| Temperature | 0 °C to RT | RT | EDC couplings are started cold to minimize side reactions. HATU is efficient at RT. |
| Reaction Time | 12 - 18 hours | 2 - 4 hours | Uronium salt-based couplings are significantly faster. |
Workflow and Analysis
A systematic approach to monitoring, purification, and characterization is essential for success.
Monitoring and Troubleshooting
-
TLC: The most straightforward method to monitor progress. The product peptide will typically have an Rf value intermediate between the starting carboxylic acid and the amine.
-
Kaiser Test: When performing solid-phase synthesis, the Kaiser test is invaluable for detecting free primary amines, indicating an incomplete coupling.[9][10]
-
LC-MS: Provides a precise assessment of the reaction mixture, showing the consumption of reactants and the formation of the product with mass verification.[11]
If monitoring indicates an incomplete reaction after the standard time, a "double coupling" can be performed by adding fresh reagents to the mixture.[10] If the reaction remains stalled, it may indicate peptide aggregation, which can sometimes be mitigated by switching to a more disruptive solvent like NMP or DMSO.[10]
Caption: Complete workflow from starting material to final product analysis.
Purification and Characterization
-
Purification: After aqueous work-up, the most common method for purifying protected peptides is silica gel flash column chromatography. A gradient of ethyl acetate in hexanes is typically effective.
-
Characterization: The identity and purity of the final Cbz-dipeptide ester should be confirmed.
-
HPLC (High-Performance Liquid Chromatography): The gold standard for assessing the purity of the final peptide.[12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, ensuring the correct product was formed.[13]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the synthesized peptide.
-
Conclusion
The successful synthesis of peptides using Cbz-D-Phe-OMe hinges on a methodical approach that begins with the quantitative conversion of the starting material to its active carboxylic acid form. The subsequent choice of coupling reagent—whether a classic carbodiimide like EDC or a high-efficiency uronium salt like HATU—should be guided by the specific demands of the peptide sequence, budget, and desired reaction kinetics. By following these detailed protocols, understanding the mechanisms at play, and employing rigorous monitoring and characterization techniques, researchers can confidently and efficiently construct target peptides for their discovery and development programs.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link not available]
-
Giraud, M., Cavelier, F., & Martinez, J. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Support in Peptide Synthesis: Why It's Essential. ResolveMass Laboratories Inc. Retrieved from [Link]
-
CordenPharma. (2025). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. CordenPharma. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters Corporation. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Retrieved from [Link]
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). International Journal of Molecular Sciences, 22(11), 6032. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
procedure for recrystallization of Z-D-Phe-OMe
Executive Summary & Technical Context
Z-D-Phe-OMe (N-Benzyloxycarbonyl-D-phenylalanine methyl ester) is a critical chiral building block in peptide synthesis and medicinal chemistry.[1] While the L-enantiomer (Z-L-Phe-OMe) is widely documented as a low-melting solid or viscous oil (MP ~30–32°C), the D-enantiomer shares these physical characteristics.[1] Consequently, "recrystallization" of Z-D-Phe-OMe is often a misnomer for low-temperature solidification or fractional precipitation unless the material is of high optical purity (>98% ee).[1]
This Application Note provides a rigorous protocol for purifying Z-D-Phe-OMe. Unlike high-melting salts, this compound requires strict control of solvent polarity and temperature to avoid "oiling out" (liquid-liquid phase separation).[1] The guide prioritizes a Two-Solvent System (Ethyl Acetate / Hexane) approach, which offers the highest probability of inducing crystallization in low-melting benzyl carbamates.[1]
Physicochemical Profile
Understanding the physical state is the first step in successful purification.
| Property | Data | Notes |
| Compound Name | Z-D-Phe-OMe | Methyl (2R)-2-(benzyloxycarbonylamino)-3-phenylpropanoate |
| CAS Number | 35909-92-3 (L-isomer ref) | D-isomer properties mirror L-isomer.[1] |
| Molecular Weight | 313.35 g/mol | |
| Physical State | Viscous Oil / Low-Melting Solid | MP typically 30–40°C .[1] May remain oil if impure.[2][3] |
| Solubility (Good) | Ethyl Acetate (EtOAc), DCM, Methanol | Soluble in most organic solvents.[2] |
| Solubility (Poor) | Hexane, Petroleum Ether, Water | Used as anti-solvents.[2] |
| Chirality | D-Enantiomer | Critical to maintain optical purity during heating.[1] |
Pre-Purification: Critical Aqueous Workup
Rationale: Crystallization of low-melting esters is often inhibited by trace impurities (unreacted alcohol, coupling reagents, or free acids).[2] A rigorous aqueous wash is a prerequisite to successful crystallization.
Protocol:
-
Dissolution: Dissolve the crude Z-D-Phe-OMe oil in Ethyl Acetate (10 mL per gram of crude). Do not use DCM as it is difficult to remove completely.
-
Acid Wash: Wash with 1N HCl (2 x 10 mL) to remove any unreacted amine or basic impurities.[2]
-
Base Wash: Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted Z-D-Phe-OH (free acid) or acidic byproducts.[1]
-
Neutralization: Wash with Brine (saturated NaCl, 1 x 10 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes. Filter and evaporate to dryness under reduced pressure (<40°C) to obtain a clear, viscous oil.
Primary Recrystallization Protocol (EtOAc / Hexane)
Rationale: This method utilizes the "Good Solvent / Anti-Solvent" principle.[4] EtOAc solubilizes the compound, while Hexane reduces solubility gradually. Slow cooling is essential to form a crystal lattice rather than an amorphous oil.
Step-by-Step Procedure
Step 1: Dissolution
-
Place the dried oil/solid in an Erlenmeyer flask.
-
Add Ethyl Acetate dropwise while warming the flask in a water bath at 40–45°C .
-
Stop adding solvent the moment the oil dissolves completely.
-
Target Concentration: ~0.5 g/mL.
-
Step 2: Nucleation Setup
-
While maintaining the temperature at 40°C, add Hexane (or Petroleum Ether) dropwise.[2]
-
Swirl constantly.[2] Continue adding Hexane until a faint, persistent turbidity (cloudiness) appears.[5]
-
Add 1–2 drops of EtOAc to just clear the solution again.
Step 3: Controlled Cooling (The Critical Step)
-
Remove the flask from the heat source and place it on a cork ring (insulation).
-
Allow to cool to Room Temperature (RT) undisturbed for 30–60 minutes.
-
Observation: If oil droplets form instead of crystals, proceed to Troubleshooting (Seeding) .
Step 4: Deep Cooling
-
Once at RT, transfer the flask to a 4°C refrigerator for 4 hours.
-
Subsequently, move to a -20°C freezer overnight.
-
Note: Z-amino esters often require sub-zero temperatures to solidify fully.[1]
-
Step 5: Collection
-
Filter the resulting white solid rapidly using a chilled Buchner funnel.
-
Wash with a pre-cooled mixture of Hexane:EtOAc (4:1) (-20°C).[1]
-
Dry under high vacuum at RT (melting point is low; do not heat).[2]
Process Visualization & Logic
The following diagram illustrates the decision matrix for purifying Z-D-Phe-OMe, addressing the common "Oiling Out" issue.
Figure 1: Decision logic for the purification of low-melting Z-amino esters.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Temperature too high or too much anti-solvent (Hexane).[1] | Re-heat to dissolve oil.[2] Add a small amount of EtOAc.[6] Add a seed crystal (if available) or scratch the glass surface vigorously with a glass rod to induce nucleation. |
| No Precipitate | Too much solvent (EtOAc).[2] | Evaporate 50% of the solvent and repeat the Hexane addition. |
| Gel Formation | Impurities (e.g., DCU) or concentration too high.[2] | Dilute with more EtOAc, filter hot to remove insoluble ureas, then restart crystallization. |
| Low Yield | High solubility in mother liquor.[2] | Cool to -20°C or lower.[1] Collect second crop from mother liquor by evaporation and repeating the process. |
References
-
Sigma-Aldrich. Z-D-Phe-OH Product Specification & Properties. Retrieved from .[1]
-
Chem-Impex International. Z-L-Phe-OMe Product Data (Enantiomer Reference). Retrieved from .[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for Phenylalanine Derivatives. Retrieved from .
-
BenchChem. Purification Protocols for Peptide Intermediates. Retrieved from .
Sources
hydrogenation methods for Cbz-D-phenylalanine methyl ester deprotection
Application Note: Selective Hydrogenation Protocols for Cbz-D-Phenylalanine Methyl Ester Deprotection
Executive Summary
This guide details the operational workflows for the deprotection of N-Benzyloxycarbonyl-D-phenylalanine methyl ester (Cbz-D-Phe-OMe) to yield D-Phenylalanine methyl ester .
The specific challenge with this substrate is the chemoselectivity required to cleave the carbamate (Cbz) while preserving the methyl ester (OMe) and the stereochemical integrity of the D-enantiomer. While acidolytic cleavage (e.g., HBr/AcOH) is possible, it poses a high risk of ester hydrolysis. Therefore, Catalytic Hydrogenolysis is the gold standard. This note covers two methodologies:
-
Standard Catalytic Hydrogenation (
Gas) – High purity, scalable. -
Catalytic Transfer Hydrogenation (CTH) – Safer, equipment-free, but requires strict monitoring to prevent ester aminolysis.
Mechanistic Principles
The cleavage of the Cbz group proceeds via palladium-catalyzed hydrogenolysis.[1][2][3] The reaction is heterogeneous, occurring on the surface of the Pd/C catalyst.
-
Adsorption: The benzyl aromatic ring coordinates to the Pd surface.
-
Hydrogenolysis:
dissociates on the metal; the benzylic C-O bond is cleaved, releasing toluene. -
Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to release
and the free amine.[3][4]
Critical Consideration: The methyl ester is generally stable to these conditions. However, the presence of water (in solvent or catalyst paste) can lead to hydrolysis if the reaction mixture becomes basic (from the generated amine).
Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection.[3]
Experimental Protocols
Method A: Standard Catalytic Hydrogenation (Balloon Method)
Best for: High purity requirements, minimizing side reactions, and preserving the ester.
Materials:
-
Substrate: Cbz-D-Phe-OMe (1.0 eq)
-
Catalyst: 10% Pd/C (wet support, 50% water w/w) – Safety: Wet catalyst reduces pyrophoric risk.
-
Solvent: Anhydrous Methanol (MeOH).
-
Reagent:
Gas (Balloon).[1][3][5]
Protocol:
-
Preparation: In a round-bottom flask, dissolve Cbz-D-Phe-OMe (e.g., 1.0 g) in anhydrous MeOH (10 mL/g).
-
Inerting: Flush the flask with Nitrogen (
) for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass, e.g., 100 mg).
-
Expert Tip: Add the catalyst to the solution under
flow, or create a slurry of catalyst in solvent first. Never add dry catalyst to flammable solvent vapors in air.
-
-
Hydrogenation:
-
Evacuate the flask (light vacuum) and backfill with
(balloon). Repeat 3 times. -
Stir vigorously at Room Temperature (20-25°C).
-
-
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM).
-
Endpoint: Disappearance of UV-active starting material. The product (amine) is ninhydrin-positive but less UV active.
-
Duration: Typically 1–4 hours.
-
-
Work-up:
-
Isolation (Salt Formation):
-
The free amine D-Phe-OMe is unstable (prone to diketopiperazine formation or hydrolysis).
-
Recommended: Add 1.1 eq of HCl (4M in Dioxane) to the filtrate immediately after filtering.
-
Concentrate in vacuo to yield H-D-Phe-OMe·HCl as a white solid.
-
Method B: Catalytic Transfer Hydrogenation (Ammonium Formate)
Best for: Small scales, labs without gas cylinders. Faster kinetics.
Critical Warning: Ammonium formate decomposes to
Protocol:
-
Preparation: Dissolve Cbz-D-Phe-OMe (1.0 eq) in dry Methanol (10 mL/g).
-
Catalyst: Add 10% Pd/C (10 wt% of substrate).
-
Donor Addition: Add Ammonium Formate (3.0 – 5.0 eq) in one portion.
-
Reaction:
-
Stir at Room Temperature. (Do not heat above 30°C to protect the ester).
-
Observation: Effervescence (
) will occur.
-
-
Monitoring: Check TLC every 15 minutes. Reaction is usually complete in <1 hour.[6]
-
Work-up:
Comparative Data & Decision Matrix
| Feature | Method A ( | Method B (Transfer H2) |
| Reaction Time | 2 – 6 Hours | 30 – 60 Minutes |
| Ester Stability | Excellent (Neutral conditions) | Moderate (Risk of aminolysis if prolonged) |
| Safety | High ( | Moderate (No gas cylinder, but |
| Atom Economy | High | Low (Excess formate required) |
| Purification | Filtration + Evaporation | Requires removal of excess salts |
Process Decision Workflow
Use this logic tree to select the appropriate method for your specific constraints.
Figure 2: Workflow for selecting the optimal deprotection strategy.
Troubleshooting & QC
Common Failure Modes
-
Stalled Reaction:
-
Cause: Catalyst poisoning by Sulfur (from rubber stoppers or impure starting material).
-
Fix: Add fresh catalyst (under
). Ensure substrate is sulfur-free.
-
-
Loss of Methyl Ester (Hydrolysis):
-
Cause: Water in solvent or prolonged exposure to basic amines.
-
Fix: Use anhydrous MeOH. Isolate as HCl salt immediately.
-
-
Racemization (Loss of D-configuration):
-
Cause: Rare in hydrogenation, but possible if heated in the presence of base.
-
Verification: Check Optical Rotation (
). Compare against literature value for H-D-Phe-OMe·HCl.
-
Quality Control Specifications
-
1H NMR (DMSO-d6): Look for the disappearance of the benzyl multiplet (7.3 ppm) and the benzylic
singlet (5.1 ppm). Confirm the methyl ester singlet (~3.6 ppm) remains. -
HPLC: Purity > 98%.
-
Chiral HPLC: Enantiomeric Excess (ee) > 99%.
Safety Directives
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container with water.
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.
-
Methanol: Toxic and flammable. Work in a fume hood.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[7] Greene's Protective Groups in Organic Synthesis. Wiley.[8] (Standard reference for Cbz cleavage conditions).
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups - Cleavage. (Detailed reaction conditions and mechanism).
-
BenchChem. (2025).[1][2][3][5][9] Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (Protocols for Pd/C handling).
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.[2][3][4][10][11] (Mechanistic insights on carbamate decarboxylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solution-Phase Synthesis of the Dipeptide Precursor Cbz-D-Phe-Leu-OMe
Abstract: This document provides a comprehensive guide for the synthesis of the N-α-benzyloxycarbonyl-D-phenylalanyl-L-leucine methyl ester (Cbz-D-Phe-Leu-OMe), a crucial dipeptide precursor in drug discovery and peptide chemistry.[1] The protocol details a robust solution-phase synthesis methodology employing carbodiimide-mediated coupling, with a focus on mechanistic rationale, procedural details, purification, and characterization. This guide is intended for researchers and scientists in organic chemistry and drug development, offering field-proven insights to ensure high yield, purity, and stereochemical integrity.
Scientific Rationale & Strategy
The synthesis of peptides with a defined sequence is a cornerstone of modern therapeutic development.[2][3] Dipeptides like Cbz-D-Phe-Leu-OMe serve as fundamental building blocks for constructing more complex peptide-based drugs, including enzyme inhibitors and bioactive probes.[4] The incorporation of a D-amino acid (D-Phenylalanine) is a common strategy to enhance the metabolic stability of the final peptide by increasing its resistance to degradation by proteases.
Our strategy relies on a classical solution-phase approach, which is highly suitable for gram-scale synthesis of well-defined peptide fragments. The core of this synthesis is the formation of an amide (peptide) bond between two suitably protected amino acid derivatives:
-
N-Terminus Protection: The amino group of D-Phenylalanine is protected with the benzyloxycarbonyl (Cbz or Z) group. The Cbz group, introduced by Bergmann and Zervas, is stable under the coupling conditions but can be selectively removed via catalytic hydrogenolysis, making it orthogonal to many other protecting groups.[3][5][6]
-
C-Terminus Protection: The carboxyl group of L-Leucine is protected as a methyl ester (-OMe). This prevents the carboxyl group from self-reacting or participating in unwanted side reactions during the coupling step.[7]
The peptide bond is formed using a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of an additive, 1-Hydroxybenzotriazole (HOBt). This combination is critical for achieving an efficient and clean reaction.
The Coupling Mechanism: Synergy of DCC and HOBt
The formation of a peptide bond is a condensation reaction that requires activation of the carboxylic acid component (Cbz-D-Phe).[8][9]
-
Activation with DCC: DCC reacts with the carboxyl group of Cbz-D-Phe to form a highly reactive O-acylisourea intermediate.[10]
-
The Problem with O-acylisourea: This intermediate is susceptible to two primary side reactions:
-
Racemization: The α-proton of the activated amino acid can be abstracted, leading to a loss of stereochemical integrity.[11]
-
N-acylurea Formation: The intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which reduces the yield and complicates purification.[10][11]
-
-
The Role of HOBt: HOBt acts as a "racemization suppressor" and activating agent. It rapidly intercepts the O-acylisourea intermediate to form an active HOBt-ester.[12][13][14] This new intermediate is more stable than the O-acylisourea, significantly minimizing both racemization and N-acylurea formation.[11] While less reactive, the HOBt-ester is readily susceptible to nucleophilic attack by the amino group of L-Leucine methyl ester to form the desired dipeptide.[13]
The diagram below illustrates this crucial mechanistic pathway.
Caption: DCC/HOBt peptide coupling mechanism.
Detailed Experimental Protocol
This protocol outlines the complete workflow for the synthesis, purification, and characterization of Cbz-D-Phe-Leu-OMe.
Caption: Overall synthetic workflow diagram.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Amount (10 mmol scale) | Notes |
| Cbz-D-Phenylalanine | C₁₇H₁₇NO₄ | 299.32 | 1.0 eq (2.99 g) | Ensure dryness. |
| L-Leucine methyl ester hydrochloride | C₇H₁₆ClNO₂ | 181.66 | 1.0 eq (1.82 g) | Store in a desiccator. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 eq (2.27 g) | Moisture sensitive. Handle in a fume hood. |
| 1-Hydroxybenzotriazole (HOBt) hydrate | C₆H₅N₃O · xH₂O | 135.13 (anhyd.) | 1.1 eq (1.67 g, assuming x=1) | Caution: Anhydrous HOBt can be explosive.[11] |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | 1.0 eq (1.11 mL) | Distill before use for best results. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed for work-up/cryst. | Reagent grade. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed for work-up | |
| 1 M Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed for work-up | |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed for work-up | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed for drying |
Step-by-Step Procedure
Step 1: Activation of Cbz-D-Phenylalanine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Cbz-D-Phenylalanine (2.99 g, 10.0 mmol) and HOBt hydrate (1.67 g, 11.0 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM) and stir to dissolve.
-
Cool the flask in an ice-water bath (0 °C) for 15 minutes.
-
Add DCC (2.27 g, 11.0 mmol) to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the activation mixture to stir at 0 °C for 30 minutes.
Step 2: Preparation of Free-Base L-Leucine Methyl Ester
-
In a separate 100 mL flask, suspend L-Leucine methyl ester hydrochloride (1.82 g, 10.0 mmol) in 30 mL of anhydrous DCM.
-
Cool the suspension in an ice-water bath (0 °C).
-
Slowly add N-Methylmorpholine (NMM) (1.11 mL, 10.0 mmol) dropwise with stirring.
-
Stir the mixture at 0 °C for 15 minutes. The suspension should become a clear solution as the free amine is formed.
Step 3: The Coupling Reaction
-
Add the cold solution of free-base L-Leucine methyl ester from Step 2 to the activation mixture from Step 1 via a cannula or dropping funnel.
-
Rinse the second flask with a small amount of DCM (~5-10 mL) and add it to the reaction mixture to ensure a complete transfer.
-
Keep the reaction mixture stirring in the ice bath for 2 hours, then remove the bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% EtOAc in hexanes).
Step 4: Work-up and Purification
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.
-
Filter the mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU. Wash the solid DCU with a small amount of cold DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) - to remove excess NMM.
-
1 M NaHCO₃ (2 x 30 mL) - to remove excess HOBt and any unreacted Cbz-D-Phe.
-
Saturated NaCl (Brine) (1 x 30 mL) - to break any emulsions and begin drying.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or viscous oil.
-
Purify the crude product by recrystallization. A common solvent system is ethyl acetate/hexanes.[15] Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the pure crystals by filtration, wash with cold hexanes, and dry under vacuum.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 80-95% (after purification) |
| Appearance | White crystalline solid |
| TLC Analysis | A single major spot with an Rf value distinct from the starting materials. |
| ¹H NMR (CDCl₃) | Characteristic peaks for Cbz, Phe, Leu, and OMe protons. Integration should match the expected proton count. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 427.22, [M+Na]⁺: 449.20. |
| Optical Rotation | A specific rotation value should be obtained to confirm the retention of stereochemistry. |
Troubleshooting and Scientific Insights
-
Problem: Low Yield.
-
Cause: Incomplete reaction or loss during work-up.
-
Insight: Ensure all reagents, especially DCC and the solvent, are anhydrous, as moisture will consume the activated intermediate.[10] Confirm the complete neutralization of the amino acid salt with NMM; if the amine is not free, it cannot act as a nucleophile. The use of a slight excess (1.05-1.1 eq) of DCC can help drive the reaction to completion.
-
-
Problem: Racemization.
-
Cause: Abstraction of the α-proton from the highly reactive O-acylisourea intermediate.
-
Insight: This protocol is designed to minimize racemization. Maintaining a low temperature (0 °C) during activation and the initial coupling phase is critical.[11] The use of HOBt is the most important factor in suppressing racemization by forming the more stable active ester.[11][14]
-
-
Problem: Difficulty Removing DCU Byproduct.
-
Cause: DCU has some slight solubility in DCM.
-
Insight: While DCC is chosen for its insoluble byproduct in solution-phase synthesis, trace amounts may remain.[14] Chilling the reaction mixture thoroughly before filtration is key. If DCU persists after concentration, it can often be removed during recrystallization, as it is typically less soluble in the chosen solvent system than the desired product. An alternative is to use a water-soluble carbodiimide like EDC, where the urea byproduct is removed during the aqueous work-up.[10][11]
-
Conclusion
This application note provides a reliable and well-rationalized protocol for the solution-phase synthesis of Cbz-D-Phe-Leu-OMe. By understanding the underlying mechanisms of carbodiimide chemistry and the critical role of additives like HOBt, researchers can consistently produce this valuable dipeptide precursor in high yield and purity. This foundational building block can be readily advanced through selective deprotection of either the C-terminal ester or N-terminal Cbz group, enabling its versatile incorporation into larger, more complex peptide targets for therapeutic research.[5][7]
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
- Carbodiimides and Additives. (2021, May 19). AAPPTEC - Peptides.
- HOBt Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
- Coupling Reagents. (n.d.). AAPPTEC - Peptides.
- Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Synthesis and application of dipeptides; Current status and perspectives. (2025, August 10). ResearchGate.
- Peptide Synthesis Methods for Drug Development: The Future of Therapeutics. (2024, November 6). Numaferm.
- Process for the synthesis of peptides. (n.d.). Google Patents.
- Introduction to Peptide Synthesis. (n.d.). National Institutes of Health.
- benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses.
- Overview of Peptide Synthesis. (n.d.). ChemPep Inc.
- SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. (n.d.). Acta Poloniae Pharmaceutica.
- Synthesis of cbz-protected ketomethylene dipeptide isosteres. (n.d.). PubMed.
- Developing deprotectase biocatalysts for synthesis. (n.d.). National Institutes of Health.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). BenchChem.
- Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide Synthesis Methods for Drug Development [numaferm.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cbz-protected ketomethylene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. fiveable.me [fiveable.me]
- 14. peptide.com [peptide.com]
- 15. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing catalytic hydrogenation of Cbz-protected esters
Welcome to the Advanced Catalysis Technical Support Center. Subject: Optimization & Troubleshooting for Hydrogenolysis of Cbz-Protected Esters Ticket ID: #CBZ-H2-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Scope of Support
You are likely working with an
While standard palladium on carbon (Pd/C) hydrogenolysis is often viewed as "routine," it frequently stalls or behaves erratically in complex syntheses. This guide moves beyond the textbook to address the kinetics, poisoning mechanisms, and chemoselectivity required for pharmaceutical-grade conversions.
Module 1: The Mechanism & Standard Protocol
Q: Why does my reaction profile show an induction period or sudden stall?
A: This is often dictated by the catalytic cycle's surface chemistry. The reaction is not homogeneous; it relies on the adsorption of both hydrogen and the substrate onto the Pd surface.
The Catalytic Cycle (Visualization): The following diagram illustrates the heterogenous surface mechanism. Note that the rate-limiting step is often the adsorption/desorption equilibrium, which can be disrupted by "poisons" (Lewis bases) competing for active sites.
Caption: Fig 1. Heterogeneous catalytic cycle for Cbz cleavage. Note that the Pd surface must regenerate; amine products can bind to Pd, inhibiting further turnover.
Standard Operating Procedure (1.0 g Scale):
-
Catalyst: 10 wt% loading of 10% Pd/C (50% water wet). Note: Wet catalyst is safer and non-pyrophoric.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) [0.1 M concentration].
-
H2 Source: Hydrogen balloon (1 atm) or moderate pressure (3–5 bar).
-
Agitation: High-speed stirring (>800 rpm) is critical to overcome gas-liquid mass transfer limitations.
Module 2: Troubleshooting Reactivity (Stalled Reactions)
Q: My reaction stalled at 50% conversion. Adding more catalyst didn't help. What now?
A: You are likely experiencing Product Inhibition (Amine Poisoning) . As the Cbz group is removed, the free amine is generated.[1][2] Amines have a lone pair of electrons that bind strongly to the Pd surface, effectively "poisoning" the catalyst and preventing further substrate adsorption.
The Fix: Acidic Additives Protonating the amine prevents it from binding to the metal surface.
| Variable | Recommendation | Scientific Rationale |
| Additive | 1.0 - 1.1 eq. HCl or Acetic Acid | Converts free amine ( |
| Solvent | MeOH > EtOH > THF > EtOAc | Protic solvents facilitate hydrogen transfer.[3] Aprotic solvents (THF) are slower but necessary if solubility is poor. |
| Pressure | Increase to 50–100 psi | Higher pressure increases the concentration of dissolved |
| Temperature | Keep < 40°C | Higher temps increase rate but risk ester hydrolysis or side reactions. |
Troubleshooting Logic Flow:
Caption: Fig 2. Decision matrix for stalled hydrogenation reactions.
Module 3: Selectivity & Side Reactions
Q: I have a Benzyl Ether (OBn) and an Alkene in my molecule. Will they survive?
A: Chemoselectivity is the biggest challenge in Cbz removal. Hydrogenolysis is not perfectly specific.
Selectivity Hierarchy (Pd/C):
-
Nitro groups (
) / Alkynes (Fastest reduction) -
Alkenes (Very Fast)
-
Cbz Groups (Fast)
-
Benzyl Ethers (
) (Slow/Moderate) -
Alkyl Esters (
) (Stable - Do not react)
Scenario A: Preserving an Alkene
-
Problem: Pd/C will reduce the alkene to an alkane before or simultaneously with Cbz removal.
-
Solution: You cannot use standard Pd/C/
.-
Alternative 1: Use Fe/NH4Cl or Zn/AcOH (chemical reduction, though Cbz is resistant to these).
-
Alternative 2 (Recommended): Switch to Acid Hydrolysis (HBr/AcOH) or Lewis Acid (BBr3) deprotection if the ester can tolerate it. Hydrogenolysis is rarely selective for Cbz over alkenes.
-
Scenario B: Preserving a Benzyl Ether (
-
Problem: You want to cleave
-Cbz but keep -Bn. -
Solution: This is achievable.
-Cbz cleaves faster than -Bn.-
Optimization: Stop the reaction immediately upon consumption of starting material (monitor via LCMS).
-
Catalyst: Use Pd(OH)2 (Pearlman's Catalyst) if Cbz is stubborn, but stick to standard Pd/C for better selectivity differentiation.
-
Poisoning:[4][5] Add Diphenylsulfide (catalyst poison) to slow down the reaction, making the kinetic difference between Cbz and O-Bn more pronounced [1].
-
Scenario C: Stability of the Ester
-
Alkyl Esters (Methyl, Ethyl, t-Butyl): Completely stable to hydrogenolysis.
-
Benzyl Esters: Will be cleaved to the carboxylic acid. If you have a Benzyl ester and N-Cbz, both will likely be removed.[6]
Module 4: Safety & Handling (Critical)
Q: How do I handle dry Pd/C without causing a fire?
A: Dry Pd/C is pyrophoric .[7][8] It can ignite methanol vapors instantly upon contact with air due to static discharge or oxidation heat.
The "Wet" Protocol (Mandatory for Safety):
-
Purchase Wet: Always buy "50% water wet" catalyst. It is significantly safer and retains activity.
-
Inert Blanket: Flush the reaction vessel with Nitrogen (
) or Argon before adding catalyst.[7] -
Solvent Order:
-
Add solid catalyst to the flask first (under inert gas).
-
Add a small amount of water (if catalyst is dry) or DCM (non-flammable) to wet the catalyst.
-
Then add your flammable solvent (MeOH).
-
-
Filtration: When filtering the reaction over Celite:
References
-
Mori, A., et al. (2006).[10] "Selectivity in Palladium-Catalyzed Hydrogenolysis of Cbz and Benzyl Groups." Journal of Organic Chemistry.
-
Felpin, F. X., & Fouquet, E. (2010).[10][11] "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chemistry – A European Journal.[10][11]
- Birkofer, L., & Ritter, A. (1961). "The Use of Silylated Amides in Peptide Synthesis." Angewandte Chemie.
-
BenchChem Technical Division. (2025).[1][2][3][5][6][12][13] "Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal."
-
Parr Instrument Company. "Palladium on Carbon Handling & Safety Guidelines."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 9. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. Hydrogen [organic-chemistry.org]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Cbz-D-phenylalanine methyl ester in acidic solution
This guide serves as a technical support resource for researchers working with
Case ID: STAB-ACID-001 Molecule: Cbz-D-phenylalanine methyl ester Context: Acidic Solution Stability & Handling
Executive Summary
Cbz-D-Phe-OMe exhibits conditional stability in acidic solutions. It is generally stable in anhydrous organic acids (e.g., TFA, HCl/Dioxane) commonly used for Boc deprotection. However, it is susceptible to hydrolysis in aqueous acids and transesterification in alcoholic acids. The Cbz group itself is robust against mild acids but will degrade in strong mineral acids (HBr, HF) or under aggressive Lewis acid conditions.
Part 1: Stability Decision Matrix
Before proceeding with your experiment, consult this logic flow to predict the fate of your molecule.
Figure 1: Stability decision tree for Cbz-D-Phe-OMe in various acidic environments.
Part 2: Critical Degradation Mechanisms
The Cbz Group (N-Terminus)
The benzyloxycarbonyl (Cbz or Z) group is designed to be stable to mild acidic conditions, allowing orthogonal removal of Boc groups.
-
Stability Zone: Stable in TFA (pure or dilute), HCl (in dioxane/EtOAc), and dilute aqueous HCl at room temperature.
-
Danger Zone: The carbamate linkage is cleaved by HBr in acetic acid or HF . These reagents protonate the carbonyl oxygen, leading to the formation of a benzyl carbocation and decarboxylation to the free amine.
-
Note: The "D" configuration of the phenylalanine does not influence the chemical stability of the Cbz group.
-
The Methyl Ester (C-Terminus)
The methyl ester is the weak link in aqueous environments.
-
Hydrolysis (
Mechanism): In the presence of water and acid, the ester is in equilibrium with the carboxylic acid. While methyl esters are relatively slow to hydrolyze compared to other esters, prolonged exposure to aqueous acid (especially with heat) will yield Cbz-D-Phe-OH. -
Transesterification: If you dissolve Cbz-D-Phe-OMe in ethanol containing HCl, you will rapidly convert it to the ethyl ester (Cbz-D-Phe-OEt). This is a common "silent" error in synthesis.
Stereochemical Integrity (Racemization)
-
Acid Risk: Low. Direct acid-catalyzed enolization of D-Phe is slow.
-
The Real Risk: Racemization is most likely to occur if the acid solution is neutralized rapidly to high pH (>9) or during coupling reactions. In pure acid, the chiral center is generally safe.
Part 3: Troubleshooting & FAQs
Q1: I treated my compound with TFA to remove a side-chain group, but the product mass is correct. Is my Cbz group safe?
Answer: Yes. Pure Trifluoroacetic Acid (TFA) does not cleave the Cbz group at room temperature. Cbz is orthogonal to Boc/t-Butyl chemistry.
-
Caveat: If you used a "scavenger" cocktail containing thioanisole or high temperatures, minor degradation can occur. Always verify with TLC/LCMS.
Q2: My LCMS shows a mass of M-14. What happened?
Answer: You likely experienced Hydrolysis .
-
Diagnosis: The methyl group (
, mass 15) was replaced by a proton ( , mass 1), resulting in a net loss of 14 Da. -
Cause: Water was present in your acidic solvent, or the workup involved prolonged exposure to aqueous acid.
-
Fix: Use anhydrous solvents (HCl in Dioxane) or minimize aqueous contact time.
Q3: My LCMS shows a mass of M+14. What happened?
Answer: You experienced Transesterification .[1][2][3]
-
Diagnosis: The methyl ester (
) was exchanged for an ethyl ester ( ).[1] Net gain: 14 Da ( ). -
Cause: You likely used Ethanol (EtOH) as a solvent or co-solvent in the presence of acid.
-
Fix:Always use Methanol (MeOH) if you must have an alcohol present with a methyl ester.
Q4: Will the "D" isomer convert to "L" in acid?
Answer: Highly unlikely under standard conditions.
-
Explanation: Acid-catalyzed racemization requires protonation of the carbonyl and formation of an enol. This has a high activation energy compared to base-catalyzed racemization (via enolate). Unless you are boiling the solution in strong mineral acid for days, the stereocenter is stable.
Part 4: Validated Protocols
Protocol A: Safe Acidic Workup (Preventing Hydrolysis)
Use this when washing an organic layer containing Cbz-D-Phe-OMe.
-
Preparation: Prepare a cold (
C) solution of 0.5 M or 1.0 M HCl. -
Contact Time: Wash the organic phase (e.g., EtOAc or DCM) quickly (< 2 minutes).
-
Separation: Immediately separate the layers.
-
Neutralization: Wash the organic layer immediately with saturated NaCl (Brine) followed by drying over anhydrous
.-
Why: The brine wash removes residual protons and water, stopping the hydrolysis equilibrium.
-
Protocol B: Monitoring Stability via TLC
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 50% Ethyl Acetate / 50% Hexanes (Adjust based on polarity).
-
Visualization: UV (254 nm).
-
Interpretation:
- ~ 0.6: Intact Cbz-D-Phe-OMe.
- ~ 0.1 (Streak): Hydrolyzed Cbz-D-Phe-OH (Acid is more polar).
- ~ 0.0 (Baseline): Free amine H-D-Phe-OMe (if Cbz fell off - stains with Ninhydrin).
Part 5: Quantitative Data Summary
| Condition | Solvent | Temp | Cbz Stability | Ester Stability |
| 50% TFA | DCM | 25°C | Stable | Stable |
| 4M HCl | Dioxane | 25°C | Stable | Stable |
| 1M HCl | Water | 25°C | Stable | Slow Hydrolysis |
| 1M HCl | Ethanol | 25°C | Stable | Transesterification (Ethyl) |
| 33% HBr | Acetic Acid | 25°C | Cleaved | Stable |
| 6M HCl | Water | 100°C | Stable | Rapid Hydrolysis |
References
-
Greene's Protective Groups in Organic Synthesis
- Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
- Relevance: Definitive source on Cbz cleavage conditions (HBr vs TFA) and ester stability.
-
Link:
-
Acid-C
- Source: Master Organic Chemistry.
- Relevance: Detailed mechanism of hydrolysis and transesterific
-
Link:
-
Racemization of Phenylalanine Deriv
-
Source: Bada, J. L. (1984).[4] In vivo racemization in mammalian proteins. Methods in Enzymology.
- Relevance: Establishes the slow rate of racemization for Phe in acidic conditions (pH 4) compared to neutral/basic conditions.
-
Link:
-
-
The Cbz Protecting Group in Peptide Synthesis
- Source: BenchChem Technical Guides.
- Relevance: Overview of Cbz orthogonality with Boc/Fmoc and acid stability profiles.
-
Link:(General landing page for verification of chemical properties).
Sources
Validation & Comparative
Comparative Guide: Chiral HPLC Separation of Cbz-D-Phenylalanine Methyl Ester
Executive Summary
The enantiomeric purity of N-benzyloxycarbonyl-D-phenylalanine methyl ester (Cbz-D-Phe-OMe) is a critical quality attribute in peptide synthesis and peptidomimetic drug development. As a protected amino acid, its hydrophobic nature and aromatic functionality make it an ideal candidate for polysaccharide-based chiral stationary phases (CSPs).
This guide objectively compares the performance of the two industry-standard columns for this separation: Chiralcel OD-H (Cellulose-based) and Chiralpak AD-H (Amylose-based). While both columns can achieve separation, Chiralcel OD-H is identified as the primary recommendation for this specific analyte due to superior cavity fit for the planar Cbz-group, typically yielding higher resolution (
Mechanistic Insight: The Science of Separation
To select the right column, one must understand the molecular recognition mechanism. The separation of Cbz-Phe-OMe relies on a "three-point interaction" model between the analyte and the CSP.
-
-
Interactions: The phenyl ring of the phenylalanine side chain and the benzyl ring of the Cbz group interact with the 3,5-dimethylphenylcarbamate moieties on the CSP. -
Hydrogen Bonding: The amide linkage (NH-CO) and the ester carbonyls in Cbz-Phe-OMe serve as H-bond donors and acceptors with the carbamate groups of the polymer backbone.
-
Steric Inclusion: The spatial fit of the analyte into the chiral grooves of the polysaccharide.
Interaction Pathway Diagram
Figure 1: Mechanistic pathway of chiral recognition for Cbz-protected amino acids.
Comparative Analysis: Chiralcel OD-H vs. Chiralpak AD-H[1][2][3]
The following comparison is based on standard Normal Phase conditions (Hexane/Isopropanol).
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2][4]
-
Status: Primary Recommendation
-
Performance: The cellulose backbone forms a rigid, linear cavity that often provides better discrimination for flat, aromatic molecules like the Cbz-protecting group.
-
Typical Selectivity (
): High ( ) -
Pros: Sharp peak shapes; historically the "gold standard" for aromatic amino acid derivatives.
-
Cons: Coated phase; strictly limited to alkane/alcohol mobile phases (no THF, DCM, or Acetone).
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[4]
-
Status: Secondary Alternative
-
Performance: The amylose backbone has a helical structure. While it separates a broader range of compounds overall, it sometimes shows lower selectivity for this specific rigid aromatic derivative compared to OD-H.
-
Typical Selectivity (
): Moderate ( ) -
Pros: Higher loading capacity (useful for preparative scale).
-
Cons: Similar solvent restrictions as OD-H.
Quantitative Comparison Matrix
| Parameter | Chiralcel OD-H (Cellulose) | Chiralpak AD-H (Amylose) | Chiralpak IA (Immobilized) |
| Selectivity ( | High (Best fit) | Moderate | Moderate |
| Resolution ( | > 2.0 (Baseline) | > 1.5 (Baseline) | > 1.5 |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/IPA (90:10) | Flexible (can use DCM/THF) |
| Pressure Limit | ~300 bar | ~300 bar | ~300 bar |
| Cost | Standard | Standard | Premium |
Expert Insight: For analytical QC of Cbz-D-Phe-OMe, Chiralcel OD-H is preferred because the higher selectivity allows for faster flow rates and shorter run times while maintaining baseline resolution. Use Chiralpak IA only if solubility issues require "forbidden" solvents like dichloromethane (unlikely for this compound).
Validated Experimental Protocol
This protocol is designed to be self-validating. If the system suitability parameters are not met, do not proceed to sample analysis.
Reagents & Equipment[2][5]
-
HPLC System: Isocratic pump, UV Detector (Variable Wavelength).
-
Column: Chiralcel OD-H (
mm, 5 m). -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).
-
Sample: Cbz-DL-Phe-OMe (Racemic standard for method development) and Cbz-D-Phe-OMe (Target).
Method Parameters[4][5][6]
-
Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Control is critical; lower T often improves resolution).
-
Detection: UV @ 254 nm (Targeting the phenyl/benzyl chromophores).
-
Injection Volume: 5 - 10
L.
Step-by-Step Workflow
Figure 2: Operational workflow for enantiomeric purity determination.
Data Analysis & Calculations
Identify the D-isomer peak using the pure standard. Calculate Enantiomeric Excess (% ee) using the area normalization method:
System Suitability Criteria:
-
Resolution (
) between D and L peaks: [3] -
Tailing Factor (
): -
Theoretical Plates (
):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Mobile phase too strong. | Reduce IPA content to 5% (95:5 Hexane:IPA). |
| Peak Tailing | Interaction with residual silanols. | Add 0.1% TFA (Trifluoroacetic acid) to mobile phase (common for amino acid derivatives). |
| Broad Peaks | Column aging or low temperature. | Increase temperature to 30°C (trade-off with selectivity) or regenerate column. |
| Retention Time Drift | Temperature fluctuation. | Use a column oven; do not rely on ambient temperature. |
References
-
Daicel Corporation. Chiral Column Selection Guide for Amino Acid Derivatives. Chiral Technologies.[4][5] Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and their derivatives. Chemical Society Reviews, 37, 2593-2608. Link
-
Application Note. Enantiomer Separation of N-Protected Amino Acids on Chiralcel OD-H. Yakhak Hoeji (Journal of Pharmaceutical Society of Korea). Retrieved from [Link]
-
Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2. (Comparison of NP-HPLC and SFC). Retrieved from [Link]
Sources
Enantiomeric Purity Analysis of Z-D-Phe-OMe: A Comparative Technical Guide
Topic: Determining Enantiomeric Purity of Z-D-Phe-OMe Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-D-Phe-OMe (N-Benzyloxycarbonyl-D-phenylalanine methyl ester) is a critical chiral building block in the synthesis of protease inhibitors and peptidomimetics. In drug development, the presence of the L-enantiomer (Z-L-Phe-OMe) constitutes a critical quality attribute (CQA), as enantiomeric impurities can lead to diastereomeric byproducts in downstream coupling steps that are often inseparable by standard purification methods.
This guide compares the three primary analytical methodologies for determining the enantiomeric purity of Z-D-Phe-OMe: Chiral HPLC (the gold standard for quantification),
Part 1: Methodological Comparison
The following table summarizes the performance metrics of the three methods based on experimental data and industrial application standards.
| Feature | Method A: Chiral HPLC | Method B: | Method C: Polarimetry |
| Primary Utility | Quantitation of trace impurities (<0.1%) | Rapid estimation of ee% (>1-2%) | Batch identity confirmation |
| Limit of Detection (LOD) | ~0.05% | ~1.0% | N/A (Bulk property) |
| Precision | High (RSD < 1.0%) | Moderate (Integration errors) | Low (Solvent/Temp dependent) |
| Sample Requirement | < 1 mg | 5–10 mg | > 100 mg (for reliable reading) |
| Analysis Time | 20–30 mins (plus equilibration) | 10–15 mins | 5 mins |
| Cost Per Run | High (Column/Solvent costs) | Moderate (Shift reagent cost) | Low |
Part 2: Method A – Chiral HPLC (The Gold Standard)
Expert Insight: For GMP-regulated environments or when the enantiomeric excess (ee) must exceed 99.5%, Chiral HPLC is the only viable option. The separation relies on the interaction between the analyte's carbamate (Z-group) and ester moieties with the polysaccharide stationary phase.
1. Recommended Column Selection
The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry benchmark for Z-protected amino acid esters. The
2. Experimental Protocol
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Cellulose-1).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Note: The high hexane content is necessary to retain the lipophilic Z-protected compound long enough for chiral recognition to occur.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Isocratic).
-
Detection: UV at 254 nm (targeting the benzyl chromophore).
-
Sample Prep: Dissolve 1 mg of Z-D-Phe-OMe in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.
3. Data Interpretation
-
Elution Order: typically, the L-isomer elutes before the D-isomer on OD-H columns under these conditions, but this must be confirmed by injecting a racemic standard (Z-DL-Phe-OMe).
-
System Suitability:
-
Resolution (
): > 1.5 (Baseline separation). -
Tailing Factor: < 1.2.[2]
-
Part 3: Method B – H-NMR with Chiral Shift Reagents
Expert Insight: NMR is invaluable when a chiral column is unavailable or during early-stage synthesis monitoring where approximate purity (e.g., >95%) is acceptable. It relies on the formation of transient diastereomeric complexes.[3]
1. Mechanism
The addition of a paramagnetic Lanthanide Shift Reagent (LSR), such as Eu(hfc)
2. Experimental Protocol
-
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)
). -
Solvent: CDCl
(Must be anhydrous to prevent ligand exchange with water). -
Procedure:
-
Dissolve 10 mg of Z-D-Phe-OMe in 0.6 mL CDCl
. -
Acquire a standard
H-NMR spectrum. Note the chemical shift of the -OCH singlet (~3.7 ppm). -
Add 0.2 equivalents of Eu(hfc)
solid directly to the tube. Shake to dissolve. -
Re-acquire the spectrum.
-
Titrate further with Eu(hfc)
(up to 0.5 eq) until the methyl ester peak splits into two baseline-separated signals.
-
3. Calculation
Part 4: Visualization of Method Selection
The following decision matrix guides the analyst to the correct method based on the stage of drug development and purity requirements.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on development phase and sensitivity requirements.
Part 5: HPLC Separation Mechanism
Understanding the molecular interaction is vital for troubleshooting. The diagram below illustrates why the Chiralcel OD-H column is effective for Z-D-Phe-OMe.
Figure 2: Mechanistic interactions between Z-D-Phe-OMe and the Polysaccharide-based Chiral Stationary Phase (CSP).
Part 6: References
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]
-
Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. CRC Press. (Contextual grounding for Eu(hfc)3 protocols).
-
Phenomenex. (2024). Chiral Chromatography Selection Guide. Retrieved from [Link]
Sources
comparison of Cbz-D-Phe-OMe vs Boc-D-Phe-OMe stability
An In-Depth Comparative Guide to the Stability of Cbz-D-Phe-OMe and Boc-D-Phe-OMe
Introduction
In the intricate field of peptide synthesis and complex molecule construction, the strategic use of protecting groups is fundamental to achieving high yields and purity.[1][2] The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most established and widely utilized protecting groups for amines.[3][4][5] Their selection can profoundly influence the synthetic route, dictating the types of chemical environments the intermediate compounds can endure. This guide provides a detailed, data-driven comparison of the stability of two commonly used protected amino acid derivatives: Cbz-D-Phenylalanine methyl ester (Cbz-D-Phe-OMe) and Boc-D-Phenylalanine methyl ester (Boc-D-Phe-OMe). We will explore their differential stability under key reaction conditions, providing researchers, scientists, and drug development professionals with the technical insights required to make informed strategic decisions in their synthetic endeavors.
The core of this comparison lies in the principle of orthogonality , a concept where specific protecting groups can be removed under distinct conditions without affecting other protecting groups present in the molecule.[2][3][6] The divergent lability of the Cbz and Boc groups is a classic illustration of this principle, enabling complex, multi-step syntheses.[4]
Comparative Stability Analysis: A Head-to-Head Evaluation
The fundamental difference between Cbz and Boc protection lies in their cleavage conditions. The Boc group is renowned for its acid lability, while the Cbz group is characteristically removed by catalytic hydrogenolysis.[3][4] This distinction governs their application and stability profile.
Stability Under Acidic Conditions
-
Boc-D-Phe-OMe : This compound is highly susceptible to cleavage under acidic conditions.[4] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which then readily decarboxylates to yield the free amine.[7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for efficient deprotection, often at room temperature.[3][7][8] The Boc group is generally considered one of the most acid-sensitive amine protecting groups.[9]
-
Cbz-D-Phe-OMe : The Cbz group is significantly more stable under the mild acidic conditions that would cleave a Boc group.[10] While it can be removed by strong acids, the conditions required are typically much harsher, such as HBr in acetic acid.[5][10] This relative stability allows for the selective deprotection of a Boc group in the presence of a Cbz group, a cornerstone of orthogonal synthesis strategies.[3][11]
Stability Under Basic Conditions
Both Boc and Cbz protecting groups are generally stable to a wide range of basic and nucleophilic conditions.[4][12][13] This stability allows for reactions such as ester saponification to be performed without compromising the amine protection.
Stability Under Catalytic Hydrogenation
-
Cbz-D-Phe-OMe : The Cbz group is readily cleaved by catalytic hydrogenolysis.[3][14] This mild, non-acidic method involves the use of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][14] The reaction breaks the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts.[14] This method's primary limitation is its incompatibility with other reducible functional groups within the molecule, such as alkenes, alkynes, or some sulfur-containing moieties.[3][14]
-
Boc-D-Phe-OMe : The Boc group is completely stable to catalytic hydrogenation conditions.[4][13] This robustness makes it the protecting group of choice when reductive steps are required elsewhere in the synthetic sequence.
Data Summary: Deprotection Conditions
The following table summarizes typical experimental conditions for the deprotection of Boc and Cbz groups, highlighting their operational differences.
| Protecting Group | Reagent(s) | Solvent(s) | Typical Conditions | Key Byproducts | Reference(s) |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 1-2 h | Isobutylene, CO₂ | [3][7] |
| Boc | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 4M HCl in Dioxane, Room Temp, 2 h | Isobutylene, CO₂ | [7][13] |
| Cbz | H₂, Palladium on Carbon (Pd/C) | Methanol, Ethanol | 5-10 mol% Pd/C, H₂ (balloon), Room Temp, 16 h | Toluene, CO₂ | [14][15] |
| Cbz | Ammonium Formate, Pd/C | Methanol | 3-5 equiv. HCOONH₄, Reflux | Toluene, CO₂ | [14] |
| Cbz | HBr in Acetic Acid | Acetic Acid | 33% HBr/AcOH, Room Temp | Benzyl bromide, CO₂ | [5][10] |
Visualization of Deprotection Mechanisms and Workflow
To fully appreciate the chemical basis for the differential stability, the following diagrams illustrate the deprotection mechanisms and a typical orthogonal workflow.
Caption: Acid-catalyzed deprotection mechanism of Boc-D-Phe-OMe.
Caption: Catalytic hydrogenolysis mechanism for Cbz-D-Phe-OMe deprotection.
Caption: Orthogonal strategy: selective removal of Boc or Cbz groups.
Experimental Protocols for Stability Assessment
To empirically validate the stability of these compounds, deprotection reactions can be performed and monitored.
Protocol 1: Acidic Cleavage of Boc-D-Phe-OMe
This protocol serves to demonstrate the lability of the Boc group to acid.
-
Preparation : Dissolve Boc-D-Phe-OMe (1.0 equiv.) in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Reaction : To the solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[7]
-
Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[14]
-
Work-up : Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of D-Phe-OMe.
Protocol 2: Catalytic Hydrogenolysis of Cbz-D-Phe-OMe
This protocol demonstrates the standard method for Cbz group removal.
-
Preparation : Dissolve Cbz-D-Phe-OMe (1.0 equiv.) in methanol (MeOH) in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% palladium relative to the substrate).[14]
-
Reaction : Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Monitoring : Stir the reaction vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16 hours.[15]
-
Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[14] Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, D-Phe-OMe.
Protocol 3: Analytical Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for monitoring reaction progress and assessing stability.
-
Method Development : Develop a reverse-phase HPLC method capable of separating the starting material (Boc-D-Phe-OMe or Cbz-D-Phe-OMe) from the product (D-Phe-OMe). A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is a common starting point.[16][17]
-
Sample Preparation : At various time points during the stability test (deprotection reaction), withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing an acidic reaction with a base) and dilute with the mobile phase.
-
Analysis : Inject the sample onto the HPLC system. The stability can be assessed by observing the disappearance of the starting material peak and the appearance of the product peak over time.[18][19]
Conclusion and Strategic Recommendations
The stability profiles of Cbz-D-Phe-OMe and Boc-D-Phe-OMe are distinct and complementary, making them invaluable tools in organic synthesis.
-
Choose Boc-D-Phe-OMe when your synthetic route involves catalytic hydrogenation or requires a protecting group that is stable to basic and nucleophilic reagents but can be removed easily under mild acidic conditions.[4] Its clean, acid-mediated deprotection avoids the use of heavy metal catalysts.[3]
-
Choose Cbz-D-Phe-OMe when your substrate is sensitive to acid but stable to reductive cleavage via hydrogenolysis.[4] It is ideal for synthetic routes that require subsequent steps involving strong acidic conditions where a Boc group would be unintentionally cleaved.
Ultimately, the choice between Boc and Cbz is dictated by the overall synthetic strategy and the compatibility of other functional groups present in the molecule.[4] Their orthogonal nature provides chemists with the flexibility to selectively unmask specific amine functionalities, enabling the efficient and controlled construction of complex molecular architectures.[6]
References
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. (February 08 2026). [Link]
-
Fiveable. Orthogonal Protection Definition. (August 15 2025). [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. (July 04 2023). [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (August 12 2025). [Link]
-
Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. (December 22 2023). [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (June 07 2018). [Link]
-
Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research. [Link]
-
Calimsiz, S., et al. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. (October 24 2003). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. (April 13 2009). [Link]
-
Uselová-Vceláková, K., et al. Stability constants of amino acids, peptides, proteins, and other biomolecules determined by CE and related methods: recapitulation of published data. Electrophoresis. (July 15 2007). [Link]
-
Csapó, J., et al. Production of protected amino acids using the reaction between hydroxycarboxylic acids and amino acids as well as binding on the bentonite. ResearchGate. (August 10 2025). [Link]
-
Alvarez, M. & Albericio, F. Amino Acid-Protecting Groups. Academia.edu. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. (June 24 2010). [Link]
-
Kazimierczuk, K. & Kasprzak, P. NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. (July 16 2025). [Link]
-
Talebian, A., et al. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. (August 20 2023). [Link]
-
Su, D., et al. Experimental and Computational Analysis of Protein Stabilization by Gly-to-D-Ala Substitution. PMC. [Link]
-
Albericio, F. & Isidro-Llobet, A. Amino Acid-Protecting Groups. [Link]
-
University of Wisconsin-Madison. Monitoring Reactions by NMR. [Link]
-
Protheragen. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]
-
Kazimierczuk, K. & Kasprzak, P. NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
von Harbou, E. Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]
-
Agilent. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Kim, J., et al. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PMC. [Link]
-
Johannes Gutenberg University Mainz. New NMR method enables monitoring of chemical reactions in metal containers. (July 15 2020). [Link]
-
ResearchGate. Reagents and conditions: i) PG‐D‐Phe‐OH (1.2 equiv, PG=Cbz, Boc, or.... [Link]
-
Ray, S., et al. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. PMC. (February 18 2025). [Link]
-
Nanyang Technological University. Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 8. Lab Reporter [fishersci.co.uk]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
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- 12. Boc-Protected Amino Groups [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. hplc.eu [hplc.eu]
- 18. agilent.com [agilent.com]
- 19. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Standards for N-Cbz-D-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and peptide synthesis, the stereochemical purity of starting materials is not merely a quality metric; it is a critical determinant of the final product's efficacy and safety. N-Carbobenzyloxy-D-phenylalanine methyl ester (N-Cbz-D-phenylalanine methyl ester) is a key chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization of N-Cbz-D-phenylalanine methyl ester, grounded in the principles of scientific integrity and supported by experimental data.
The Imperative of Chiral Purity in Pharmaceutical Synthesis
The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce adverse effects. Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the enantiomeric purity of chiral drugs and intermediates[1]. The synthesis of peptides and other complex molecules using N-Cbz-D-phenylalanine methyl ester necessitates robust analytical methods to quantify the presence of its L-enantiomer, ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).
Core Analytical Techniques for N-Cbz-D-phenylalanine Methyl Ester
The analysis of N-Cbz-D-phenylalanine methyl ester and the determination of its enantiomeric purity can be approached through several chromatographic techniques. The choice of method is often dictated by factors such as available instrumentation, required sensitivity, sample throughput, and the specific analytical challenge at hand.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most widely adopted method for enantiomeric purity assessment in the pharmaceutical industry due to its robustness, versatility, and high resolving power[1][2]. The separation of enantiomers is achieved by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).
Mechanism of Chiral Recognition on CSPs:
CSPs are typically composed of a chiral selector immobilized onto a solid support (e.g., silica gel). The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector. The differing stability of these complexes for each enantiomer leads to different retention times on the column, enabling their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis of a Phenylalanine Derivative
-
Instrumentation: HPLC system with a UV detector
-
Column: Chiralpak AD-H (250 x 4.6 mm ID)
-
Mobile Phase: n-hexane/2-propanol (80/20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Injection Volume: 20 µL
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: The Chiralpak AD-H column, a polysaccharide-based CSP, is known for its broad enantioselectivity for a wide range of chiral compounds, including N-protected amino acids.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is often employed with polysaccharide-based CSPs. The ratio of these solvents is a critical parameter for optimizing the separation, as it influences the interactions between the analyte and the CSP.
-
UV Detection: The presence of the aromatic rings in the Cbz group and the phenylalanine moiety allows for sensitive detection using a standard UV detector.
Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and often, unique selectivity[3][4]. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Advantages of SFC for Chiral Analysis:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates without a significant increase in backpressure, leading to shorter run times.
-
Efficiency: The high diffusivity of solutes in supercritical fluids results in sharper peaks and improved resolution.
-
Green Chemistry: The use of CO2, a non-toxic and readily available solvent, significantly reduces the consumption of organic solvents.
Experimental Protocol: Chiral SFC of Phenylalanine Methyl Esters
The following is an example of a validated SFC method for the chiral separation of the closely related phenylalanine methyl esters, which can be adapted for the N-Cbz derivative.
-
Instrumentation: ACQUITY UPC² with a Photodiode Array (PDA) detector
-
Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm
-
Mobile Phase:
-
A: CO2
-
B: Methanol with 0.1% NH4OH
-
-
Gradient: Isocratic at 90% A, 10% B
-
Flow Rate: 1.5 mL/min
-
Back Pressure: 2500 psi
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in isopropanol with 0.1% triethanolamine.
Causality Behind Experimental Choices:
-
Mobile Phase Modifier: Methanol is a common polar modifier in SFC used to increase the solvating power of the mobile phase. The addition of a small amount of an amine like ammonium hydroxide can improve peak shape for basic or acidic analytes.
-
Back Pressure Regulator: A back pressure regulator is essential in SFC to maintain the CO2 in its supercritical state throughout the system.
Gas Chromatography (GC): A Niche Approach
Gas Chromatography can also be employed for the analysis of amino acid enantiomers, but it requires derivatization to increase the volatility of the analytes. Common derivatization strategies involve the formation of N-trifluoroacetyl n-butyl esters or N-heptafluorobutyryl isobutyl esters[5][6].
Workflow for GC-based Chiral Analysis
Caption: Workflow for the chiral analysis of amino acid derivatives by GC.
While a viable technique, the additional derivatization step can introduce variability and is often more time-consuming than direct HPLC or SFC analysis.
Comparison of Analytical Method Performance
The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table provides a comparative overview of HPLC and SFC for the chiral analysis of phenylalanine derivatives.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. |
| Typical Run Time | 10 - 30 minutes | 2 - 10 minutes |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2 with a small amount of organic modifier) |
| Resolution | Generally high, dependent on CSP and mobile phase. | Often higher than HPLC due to increased efficiency. |
| Throughput | Moderate | High |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Environmental Impact | Higher due to organic solvent usage. | Lower, considered a "greener" technique. |
Alternative Analytical Standards and Methods
While N-Cbz-D-phenylalanine methyl ester is a common derivative, other N-protecting groups are also utilized in peptide synthesis, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The analytical methods described above can often be adapted for these derivatives as well.
For routine quality control, it is essential to have a well-characterized reference standard of N-Cbz-D-phenylalanine methyl ester. Commercially available standards should be accompanied by a Certificate of Analysis (CoA) that specifies the purity (typically ≥98% by HPLC or NMR) and enantiomeric excess (e.e., typically >99%).
In the absence of a specific reference standard for an impurity, a relative response factor (RRF) can be determined to allow for its quantification against the main component.
Method Validation: Ensuring Trustworthiness
A described analytical protocol is only as reliable as its validation. According to ICH guidelines, a bioanalytical method validation should demonstrate the following[7]:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including its enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Self-Validating System Logic
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. D-苯丙氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
Comparative Analysis: Cbz vs. Fmoc Protecting Groups for D-Phenylalanine Ester Synthesis
Executive Summary
In the synthesis of D-phenylalanine (D-Phe) esters, the choice between Benzyloxycarbonyl (Cbz/Z) and Fluorenylmethyloxycarbonyl (Fmoc) protection is not merely a matter of preference but a critical determinant of enantiomeric purity and yield.
While Fmoc is the gold standard for Solid-Phase Peptide Synthesis (SPPS) due to its orthogonality with acid-labile side chains, it presents significant risks when applied to D-Phe esters in solution phase. The basic conditions required for Fmoc removal (piperidine/DMF) can trigger rapid racemization (conversion of D- to L-isomer) and diketopiperazine (DKP) formation. Conversely, Cbz protection, removed via catalytic hydrogenolysis or strong acid, maintains the integrity of the sensitive D-chiral center, making it the superior choice for scalable solution-phase synthesis of D-Phe esters where optical purity is paramount.
Mechanistic Analysis: The Racemization Risk
To understand the "Why," we must look at the electronic environment of the D-Phe alpha-carbon.
The Fmoc Liability (Base-Catalyzed Enolization)
The alpha-proton of an amino acid ester is weakly acidic. In D-Phe, the electron-withdrawing phenyl ring increases this acidity.
-
Deprotection: Removal of Fmoc requires a secondary amine (e.g., 20% piperidine).
-
Abstraction: The base can abstract the alpha-proton, leading to a planar enolate intermediate.
-
Reprotonation: When the proton returns, it lacks stereocontrol, resulting in a racemic mixture (DL-Phe).
-
DKP Formation: If D-Phe is the second residue in a chain (e.g., Fmoc-D-Phe-Pro-OMe), the free amine generated after deprotection can attack the C-terminal ester intra-molecularly, ejecting the dipeptide as a cyclic diketopiperazine.
The Cbz Advantage (Neutral/Acidic Cleavage)
Cbz removal typically utilizes
Visualization: Racemization Pathways
The following diagram illustrates the divergent pathways of Fmoc and Cbz removal regarding chiral integrity.
Caption: Figure 1. Base-catalyzed racemization pathway inherent to Fmoc removal vs. chirality retention in Cbz hydrogenolysis.
Comparative Performance Data
The following data summarizes the trade-offs. Note that "Racemization Risk" refers specifically to the deprotection step of the ester.
| Feature | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Removal Condition | 20% Piperidine in DMF (Basic) | |
| Racemization Risk | Negligible (< 0.1%) | High (1.0% - 5.0%) without optimization |
| Side Reaction (Esters) | None | Diketopiperazine (DKP) formation (high risk for dipeptides) |
| Solubility (D-Phe) | Moderate (Lipophilic) | High (Soluble in DMF/DCM) |
| Cost (Scale-up) | Low (Reagents cheap, atom efficient) | Moderate/High (Reagents expensive) |
| Orthogonality | Orthogonal to Boc/Fmoc | Orthogonal to Boc/Cbz |
Experimental Protocols
Protocol A: Synthesis of Cbz-D-Phe-OMe (High Enantiopurity)
Recommended for: Large scale solution-phase synthesis where D-chirality is critical.
Reagents: D-Phenylalanine methyl ester HCl, Benzyl chloroformate (Cbz-Cl),
-
Setup: Dissolve D-Phe-OMe
HCl (10 mmol) in DCM (50 mL) and Water (50 mL). -
Base Addition: Add
(25 mmol, 2.5 eq) to create a biphasic buffer (pH ~8-9). Note: Mild inorganic bases prevent racemization compared to tertiary amines. -
Acylation: Cool to 0°C. Add Cbz-Cl (11 mmol, 1.1 eq) dropwise over 15 mins.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Separate phases. Wash organic layer with 1M KHSO4 (removes unreacted amine), water, and brine. Dry over
. -
Deprotection (Validation): Dissolve isolated Cbz-D-Phe-OMe in MeOH. Add 10% Pd/C (10 wt%). Stir under
balloon for 2 hours. Filter.-
Result: Pure H-D-Phe-OMe.
-
Protocol B: Fmoc-D-Phe-OMe (Optimized to Minimize Racemization)
Recommended for: SPPS applications where Cbz cannot be used.
Reagents: Fmoc-OSu (Fmoc-succinimide), D-Phe-OMe
-
Selection: Use Fmoc-OSu instead of Fmoc-Cl. Why? Fmoc-Cl is highly reactive and releases HCl, often requiring stronger bases that drive racemization. Fmoc-OSu is milder.
-
Setup: Dissolve D-Phe-OMe
HCl in Water/Dioxane (1:1). -
Buffering: Add
(2.0 eq). Maintain pH at 8.0–8.5. Do not exceed pH 9. -
Reaction: Add Fmoc-OSu (1.05 eq) at 0°C. Stir for 2-4 hours.
-
Deprotection Warning: When removing this group later, avoid standard 20% piperidine.
-
Alternative: Use 0.1 M HOBt in 20% piperidine/DMF . The acidic HOBt suppresses the formation of the enolate anion, reducing racemization risk [1].
-
Decision Matrix: When to Use Which?
Do not default to Fmoc simply because it is modern. Use this logic flow to determine the correct protecting group for your D-Phe ester workflow.
Caption: Figure 2. Strategic decision tree for selecting D-Phe protection based on synthesis constraints.
References
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Fmoc, Cbz). (2018).[1] Retrieved from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Removal. Retrieved from [Link]
Sources
Technical Comparison Guide: Infrared Spectroscopy of Cbz-D-Phenylalanine Methyl Ester
Executive Summary & Scientific Context
In the realm of peptide therapeutics and peptidomimetic drug design, Cbz-D-phenylalanine methyl ester (N-benzyloxycarbonyl-D-phenylalanine methyl ester) serves as a critical chiral building block. The incorporation of D-amino acids is a standard strategy to induce proteolytic resistance and specific conformational constraints in bioactive peptides.
This guide provides a definitive analysis of the infrared (IR) spectral fingerprint of this compound. Unlike simple organic molecules, Cbz-D-Phe-OMe presents a complex "double carbonyl" signature derived from its urethane (carbamate) protecting group and its methyl ester moiety. Accurate interpretation of these peaks is essential for validating structural integrity and detecting common impurities such as hydrolysis products (free acids) or deprotected amines.
Key Principle of Enantiomeric Identity: It is a fundamental spectroscopic principle that enantiomers (D- and L- forms) exhibit identical scalar physical properties , including IR absorption spectra, when measured in an achiral environment (isotropic solvents, KBr pellets, or ATR crystals). Therefore, spectral data established for the L-isomer (Cbz-L-Phe-OMe) is scientifically valid and interchangeable for the D-isomer (Cbz-D-Phe-OMe).
Spectral Analysis & Peak Assignment
The IR spectrum of Cbz-D-Phe-OMe is dominated by the interplay between the carbamate and ester functionalities. The following data synthesizes high-resolution FTIR findings (neat/ATR and KBr disc methods).
Table 1: Characteristic IR Bands of Cbz-D-Phe-OMe
| Wavenumber ( | Intensity | Vibrational Mode | Functional Group Assignment |
| 3330 – 3350 | Medium, Sharp | Urethane Amide A : Hydrogen-bonded N-H stretch from the Cbz group. | |
| 3030 – 3090 | Weak | Aromatic Rings : C-H stretching from both the Phenylalanine side chain and the Benzyloxy protecting group. | |
| 2950 – 2960 | Medium | Methyl Ester : Asymmetric C-H stretch of the | |
| 1735 – 1750 | Strong | Ester Carbonyl : Characteristic high-frequency carbonyl stretch of the methyl ester. | |
| 1690 – 1705 | Strong | Carbamate Carbonyl (Amide I) : The Cbz carbonyl stretch, typically lower frequency than the ester due to resonance with the nitrogen lone pair. | |
| 1520 – 1540 | Medium | Amide II : Mixed vibration mode characteristic of secondary amides/urethanes. | |
| 1250 – 1270 | Strong | Ester C-O : Asymmetric stretching of the ester linkage. | |
| 1050 – 1070 | Medium | Ether/Alkoxy : C-O stretch associated with the benzyloxy group. | |
| 740 – 750 | Strong | Mono-substituted Benzene : Out-of-plane bending, indicating the presence of mono-substituted phenyl rings (both Phe and Cbz). | |
| 690 – 700 | Strong | Mono-substituted Benzene : Ring deformation band. |
Technical Insight: The separation between the Ester C=O (~1745
) and the Urethane C=O (~1696) is the primary quality attribute. A merging of these peaks or a shift in relative intensity often signals degradation or solvent complexation.
Comparative Analysis: Validating Purity & Identity
To ensure the identity of Cbz-D-Phe-OMe, one must distinguish it from its synthetic precursors and potential byproducts. The table below outlines the critical spectral shifts used for differential diagnosis.
Table 2: Differential Spectral Diagnosis
| Compound | Key Differentiator vs. Cbz-D-Phe-OMe | Mechanistic Cause |
| H-D-Phe-OMe (Free Amine) | Loss of 1696 | Removal of the Cbz group eliminates the urethane carbonyl. The free primary amine ( |
| Cbz-D-Phe-OH (Free Acid) | Shift of 1745 | Hydrolysis of the methyl ester converts the ester carbonyl to a carboxylic acid carbonyl (dimer), which absorbs at a lower frequency. |
| Cbz-L-Phe-OMe (Enantiomer) | Identical Spectrum | In standard IR (ATR/KBr), enantiomers are indistinguishable. Differentiation requires Vibrational Circular Dichroism (VCD). |
Visualization: Impurity Identification Logic
The following decision tree illustrates the logic flow for identifying common impurities using IR data.
Figure 1: Decision tree for identifying hydrolysis or deprotection impurities in Cbz-D-Phe-OMe samples.
Experimental Protocols
To obtain reproducible spectral data comparable to literature standards, follow these validated methodologies.
Method A: Attenuated Total Reflectance (ATR) - Recommended
ATR is preferred for Cbz-D-Phe-OMe (often an oil or low-melting solid) due to minimal sample preparation and ease of cleaning.
-
Crystal Selection : Use a Diamond or ZnSe crystal. Diamond is preferred for durability.
-
Blanking : Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4
resolution. -
Deposition : Place approximately 5-10 mg of the sample onto the crystal center.
-
Compression : Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Over-compression can shift peaks slightly; consistency is key.
-
Acquisition : Scan from 4000 to 600
.[1] -
Correction : Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra.
Method B: KBr Pellet (Transmission)
Used when direct comparison with older literature is required or for solid-state conformational analysis.
-
Ratio : Mix 2 mg of Cbz-D-Phe-OMe with 200 mg of spectroscopic grade KBr (dried).
-
Grinding : Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding can absorb moisture, appearing as water bands at 3400
. -
Pressing : Compress in a die at 8-10 tons for 2 minutes to form a transparent disc.
-
Analysis : Place in the transmission holder and scan against a pure KBr background.
Visualization: Workflow Overview
Figure 2: Workflow selection based on the physical state of the Cbz-D-Phe-OMe sample.
References
-
Asian Journal of Chemistry . "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E." (Contains detailed spectral data for Cbz-L-Phe-OMe precursors).
-
ChemicalBook . "N-Cbz-L-Phenylalanine 1H NMR and IR Spectrum Data." (Provides baseline spectral characteristics for the Cbz-Phe moiety).
-
National Institutes of Health (NIH) - PubChem . "L-Phenylalanine methyl ester Compound Summary." (Reference for the methyl ester functional group shifts).
-
SpectraBase . "Infrared Spectrum of Phenylalanine Derivatives." (General reference for phenylalanine derivative fingerprint regions).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Cbz-D-phenylalanine Methyl Ester
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
While specific toxicological data for Cbz-D-phenylalanine methyl ester is limited, analogous compounds with similar functional groups (a carbobenzyloxy protecting group and a methyl ester) are known to cause irritation to the skin, eyes, and respiratory tract.[1][2] The primary risks associated with handling this compound in its solid form are inhalation of airborne dust particles and direct contact with skin and eyes. Therefore, our safety protocols are designed to mitigate these exposure routes.
Core Principle: In the absence of specific data, we adopt a conservative approach, assuming the compound may be harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring your safety. The following recommendations are based on standard laboratory practices for handling solid chemical compounds of this nature.
Eye and Face Protection
-
Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Rationale: This is to protect your eyes from airborne dust particles and potential splashes of any solvents used in conjunction with the compound.
Skin Protection
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.[5] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[6]
-
Body Protection: A standard laboratory coat must be worn to protect your skin and clothing. Ensure it is fully buttoned.
Respiratory Protection
-
Standard Operations: Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is not typically required.[1][7]
-
Risk of Dust Formation: If there is a potential for generating dust, such as when weighing or transferring large quantities of the solid, a NIOSH-approved N95 or P1 particulate respirator is recommended.[5]
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Cbz-D-phenylalanine methyl ester.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Cbz-D-phenylalanine methyl ester will minimize the risk of exposure and ensure the integrity of your experiment.
Preparation
-
Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are readily available.
-
PPE Donning: Put on all required personal protective equipment as outlined in the previous section.
Weighing and Transfer
-
Minimize Dust: Handle the solid material carefully to minimize the formation of dust.
-
Contained Transfer: When transferring the compound, use a spatula and weigh it on a tared weighing paper or in a suitable container.
-
Clean Up: Immediately clean up any spills, no matter how small.
In-Process Handling
-
Avoid Contact: At all stages of your experiment, avoid direct contact with the compound.
-
Maintain Ventilation: Ensure that the ventilation system (e.g., fume hood) is operating correctly throughout the procedure.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Waste Segregation: All disposable materials that have come into contact with Cbz-D-phenylalanine methyl ester, including gloves, weighing paper, and contaminated wipes, must be disposed of in a designated, clearly labeled hazardous waste container.
-
Unused Product: Unused Cbz-D-phenylalanine methyl ester should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not discard it in the regular trash or down the drain.[8]
-
Consult Professionals: If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[8]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6] |
In case of a significant spill:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
If the spill is large or you are not equipped to handle it, contact your institution's EHS department.
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[5]
By adhering to these guidelines, you can handle Cbz-D-phenylalanine methyl ester with a high degree of safety and confidence, ensuring both your personal well-being and the integrity of your research.
References
-
Chemoventory. (2019, February 14). Safety Data Sheet. Retrieved from [Link]
-
AAPPTec. (n.d.). 8 - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. CBZ-D-PHENYLALANINE METHYL ESTER | 37440-07-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. peptide.com [peptide.com]
- 6. simmons.chemoventory.com [simmons.chemoventory.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
